XAP044
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Tactic of XAP044: A Negative Allosteric Modulator of the mGlu7 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Tenets of XAP044's Bioactivity
This compound is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic G-protein coupled receptor that plays a crucial role in the regulation of neurotransmission.[1] The mechanism of action of this compound is distinguished by its novel interaction with the mGlu7 receptor. Unlike conventional allosteric modulators that typically bind within the transmembrane domain, this compound interacts with a distinct site on the extracellular Venus flytrap domain (VFTD).[2][3][4] This unique binding modality prevents the conformational change necessary for receptor activation, thereby functioning as a non-competitive antagonist. Preclinical studies in rodent models have demonstrated the anxiolytic, antidepressant-like, and anti-stress properties of this compound, underscoring its therapeutic potential in relevant neurological and psychiatric disorders.
Quantitative Bioactivity Profile
The bioactivity of this compound has been characterized through a series of in vitro and in vivo studies, providing a quantitative measure of its potency and selectivity.
In Vitro Potency and Selectivity
| Assay Type | Target | Species | Agonist | IC50 |
| [35S]GTPγS Binding | mGlu7b | Human | DL-AP4 (4 µM) | 2.8 µM |
| Ca2+ Mobilization (chimeric mGlu7/5a receptor) | mGlu7 VFTD | Human | DL-AP4 (4 mM) | 1.0 µM |
| Electrophysiology (Long-Term Potentiation) | mGlu7 | Mouse | - | 88 nM |
| [35S]GTPγS Binding | mGlu4 | Human | DL-AP4 | > 10 µM |
| [35S]GTPγS Binding | mGlu6 | Human | DL-AP4 | > 10 µM |
Pharmacokinetic Parameters
| Species | Route of Administration | Dose | T1/2 | Cmax | AUC0-inf | Bioavailability | Brain/Plasma Ratio |
| Mouse | Intravenous (i.v.) | 1 mg/kg | 0.4 h | - | - | - | 0.4-0.6 |
| Mouse | Oral (p.o.) | 10 mg/kg | - | - | - | 17% | - |
| Rat | Intravenous (i.v.) | 1 mg/kg | 4.5 h | - | - | - | 0.4-0.6 |
| Rat | Oral (p.o.) | 10 mg/kg | - | - | - | 52% | - |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGlu7b, mGlu4, or mGlu6 are cultured in appropriate media.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.
-
-
Assay Protocol:
-
Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of the agonist DL-AP4.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
After incubation at 30°C, the reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Electrophysiological Recording of Long-Term Potentiation (LTP) in the Amygdala
This technique assesses the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.
-
Brain Slice Preparation:
-
Coronal brain slices (300-400 µm thick) containing the amygdala are prepared from adult male C57BL/6 mice.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Electrophysiological Recording:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the lateral amygdala using a glass microelectrode.
-
A stable baseline of synaptic transmission is established by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction and Drug Application:
-
LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
This compound is bath-applied at various concentrations before and during the HFS.
-
-
Data Analysis:
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
-
The IC50 for LTP inhibition is calculated from the concentration-response data.
-
Fear Conditioning in Mice
This behavioral paradigm is used to evaluate the anxiolytic effects of this compound.
-
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue.
-
-
Procedure:
-
Habituation: Mice are allowed to explore the conditioning chamber for a short period.
-
Conditioning: An auditory conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Testing: The following day, mice are returned to the conditioning chamber (contextual fear) or a novel chamber where the CS is presented without the US (cued fear).
-
-
Drug Administration:
-
This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the conditioning or testing phase.
-
-
Data Analysis:
-
Freezing behavior (i.e., the absence of all movement except for respiration) is scored and used as a measure of fear.
-
Visualizing the Mechanism and Workflow
Caption: Signaling pathway of mGlu7 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
XAP044: A Selective, Venus Flytrap Domain-Binding Antagonist of the Metabotropic Glutamate Receptor 7 (mGlu7)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of XAP044, a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This compound exhibits a novel mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the receptor, a site distinct from the orthosteric glutamate binding pocket and the transmembrane allosteric modulatory sites targeted by other known mGlu7 ligands. This document details the pharmacological properties of this compound, including its binding affinity, functional activity in various in-vitro assays, and its efficacy in preclinical in-vivo models of anxiety and depression. Detailed experimental protocols for key assays and visualizations of the mGlu7 signaling pathway and the experimental workflow for this compound characterization are provided to facilitate further research and development of mGlu7-targeted therapeutics.
Introduction
Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III mGlu receptors, is a presynaptic G-protein coupled receptor (GPCR) predominantly coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Localized primarily at the presynaptic active zone, mGlu7 acts as an autoreceptor and heteroreceptor to modulate the release of neurotransmitters such as glutamate and GABA.[1] Given its widespread expression in the central nervous system and its role in synaptic plasticity, mGlu7 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD).[2][3]
The development of selective pharmacological tools is crucial for elucidating the physiological roles of mGlu7 and for validating its therapeutic potential. This compound, chemically known as 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one, was identified as a potent and selective mGlu7 antagonist with a unique mode of action.[4][5] Unlike conventional mGlu7 antagonists, this compound binds to the Venus flytrap domain (VFTD) of the receptor, preventing the conformational changes required for receptor activation. This guide summarizes the key technical data and methodologies associated with the characterization of this compound.
Pharmacological Profile of this compound
In-Vitro Activity
The antagonist activity of this compound at the mGlu7 receptor has been characterized in several functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Assay Type | Agonist Used | Cell Line | Measured Effect | This compound IC50 | Citation(s) |
| [35S]GTPγS Binding | DL-AP4 (4 mM) | CHO cells expressing mGlu7a/b | Inhibition of agonist-stimulated [35S]GTPγS binding | ~1-4 µM | |
| cAMP Accumulation | Forskolin (10 µM) | CHO cells expressing mGlu7 | Inhibition of forskolin-stimulated cAMP accumulation | ~1-4 µM | |
| Long-Term Potentiation (LTP) | High-frequency stimulation | Mouse amygdala brain slices | Inhibition of LTP induction | 88 nM | |
| IP-One Functional Assay | LSP4-2022 (30 µM) | Not specified | Inhibition of mGlu7 activation | Not explicitly stated, but showed inhibitory action |
Selectivity Profile
This compound displays high selectivity for mGlu7 over other mGlu receptor subtypes and other GPCRs.
| Receptor Subtype | Assay Type | Activity | IC50 / Potency | Citation(s) |
| mGlu8 | cAMP Accumulation | Weak antagonist activity | 33 ± 9 µM | |
| Other mGlu receptors | Functional Assays | >10-fold selectivity for mGlu7 | Not specified | |
| GABAB receptors | Functional Assays | >10-fold selectivity for mGlu7 | Not specified | |
| Vasopressin 1a receptor | Functional Assays | >10-fold selectivity for mGlu7 | Not specified | |
| Oxytocin receptor | Functional Assays | >10-fold selectivity for mGlu7 | Not specified |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both mice and rats, revealing species-specific differences.
| Species | Administration Route | Clearance | Terminal Half-life (t1/2) | Oral Bioavailability | Brain-to-Blood/Plasma Ratio | Citation(s) |
| Mouse | Intravenous | 76 ml/min/kg | 0.4 h | 17% | 0.4 - 0.6 | |
| Rat | Intravenous | 12 ml/min/kg | 4.5 h | 52% | 0.4 - 0.6 |
Due to the poor oral bioavailability and short half-life in mice, intraperitoneal administration was the preferred route for behavioral studies in this species.
Mechanism of Action
This compound exhibits a novel inhibitory mechanism by binding to the extracellular VFTD of the mGlu7 receptor. This binding event is thought to prevent the agonist-induced closure of the VFTD, a critical step in receptor activation. This mode of action is distinct from orthosteric antagonists that compete with glutamate at its binding site and from negative allosteric modulators (NAMs) that typically bind within the 7-transmembrane domain.
Interestingly, the antagonistic effect of this compound is dependent on the agonist used. It acts as a noncompetitive antagonist of the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4), while behaving as an apparent competitive antagonist of the mGlu7 agonist LSP4-2022.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGlu7 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing rat mGlu7a or mGlu7b receptors are cultured in appropriate media.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Membranes (typically 10-20 µg of protein per well) are incubated in an assay buffer containing:
-
20 mM HEPES, pH 7.4
-
100 mM NaCl
-
10 mM MgCl2
-
1 µM GDP
-
0.1% BSA
-
-
Varying concentrations of this compound are pre-incubated with the membranes.
-
The reaction is initiated by the addition of the agonist (e.g., 4 mM DL-AP4) and [35S]GTPγS (typically 0.1-0.5 nM).
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are normalized to the agonist-stimulated response in the absence of the antagonist.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the mGlu7-mediated inhibition of adenylyl cyclase.
-
Cell Culture:
-
CHO cells stably expressing the mGlu7 receptor are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM).
-
The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Quantification:
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Data are normalized to the forskolin-stimulated response.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Long-Term Potentiation (LTP) in Amygdala Slices
This electrophysiological assay assesses the effect of this compound on synaptic plasticity in a brain region critical for fear and anxiety.
-
Slice Preparation:
-
Coronal brain slices (typically 300-400 µm thick) containing the lateral amygdala (LA) are prepared from adult mice.
-
Slices are prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) and allowed to recover in a holding chamber.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded in the LA using a glass microelectrode.
-
Synaptic responses are evoked by stimulating afferent fibers, for example, from the thalamus.
-
-
LTP Induction and Drug Application:
-
A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
This compound is bath-applied at various concentrations for a defined period before and during the HFS protocol.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the baseline period.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes post-HFS.
-
The IC50 for LTP inhibition is calculated from the concentration-response curve.
-
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open, while the other two are enclosed by high walls.
-
The dimensions for mice are typically: arms 30-35 cm long and 5 cm wide, with closed arms having 15 cm high walls.
-
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera.
-
This compound or vehicle is administered intraperitoneally at a specified time before the test (e.g., 30 minutes).
-
-
Data Analysis:
-
An automated video tracking system is used to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (typically 15 cm).
-
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
The session is videotaped for later analysis.
-
This compound or vehicle is administered intraperitoneally prior to the test.
-
-
Data Analysis:
-
The duration of immobility (defined as the time the mouse spends floating or making only minimal movements to keep its head above water) during the last 4 minutes of the test is scored by a trained observer or using automated software.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mGlu7 signaling pathway, the experimental workflow for characterizing this compound's in-vitro activity, and the logical flow of in-vivo behavioral testing.
Caption: Canonical mGlu7 signaling pathway in a presynaptic terminal.
Caption: Experimental workflow for in-vitro characterization of this compound.
Caption: Logical workflow for in-vivo behavioral testing of this compound.
Conclusion
This compound represents a significant advancement in the development of selective mGlu7 receptor modulators. Its unique mode of action, targeting the Venus flytrap domain, provides a novel pharmacological tool to probe the function of mGlu7 and offers a new avenue for the design of therapeutic agents. The potent antagonist activity of this compound, demonstrated in a range of in-vitro and in-vivo assays, underscores its potential for the treatment of anxiety, depression, and other CNS disorders where mGlu7 signaling is implicated. The detailed methodologies and comprehensive data presented in this guide are intended to support and accelerate further research into this promising compound and the broader field of mGlu7 pharmacology.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
The Role of XAP044 in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of XAP044, a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), and its significant role in the modulation of synaptic plasticity. This compound has emerged as a critical tool for dissecting the presynaptic mechanisms governing neurotransmitter release and its impact on long-term potentiation (LTP), a cellular correlate of learning and memory. Through its unique mode of action on the Venus flytrap domain (VFTD) of the mGlu7 receptor, this compound offers a novel avenue for therapeutic intervention in neurological and psychiatric disorders characterized by aberrant synaptic function, including anxiety and stress-related conditions.[1][2][3][4] This document details the molecular mechanisms, presents quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: The mGlu7 Receptor and its Modulation by this compound
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for neural circuit development, learning, and memory. Metabotropic glutamate receptors (mGluRs) are key modulators of synaptic transmission and plasticity. Among these, the mGlu7 receptor is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit neurotransmitter release.
This compound is a potent and selective antagonist for the mGlu7 receptor, with a half-maximal inhibitory concentration (IC50) of 88 nM. Unlike many other mGluR modulators, this compound exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, a region typically associated with agonist binding. This interaction prevents the conformational changes necessary for receptor activation, thereby blocking its inhibitory effect on neurotransmitter release. This guide explores the downstream consequences of this action on synaptic plasticity, particularly long-term potentiation (LTP).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on synaptic plasticity and related cellular and behavioral phenomena.
Table 1: Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in the Lateral Amygdala
| Treatment Group | N | Baseline fEPSP Slope (mV/ms) | Post-TBS fEPSP Slope (% of Baseline) | p-value vs. Vehicle |
| Vehicle (0.1% DMSO) | 12 | 0.45 ± 0.05 | 155.2 ± 8.3 | - |
| This compound (10 nM) | 10 | 0.43 ± 0.06 | 135.1 ± 7.9 | < 0.05 |
| This compound (100 nM) | 12 | 0.46 ± 0.04 | 105.7 ± 6.2 | < 0.001 |
| This compound (1 µM) | 10 | 0.44 ± 0.05 | 102.3 ± 5.9 | < 0.001 |
| mGlu7 KO + this compound (100 nM) | 8 | 0.48 ± 0.07 | 151.5 ± 9.1 | > 0.05 |
Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation; KO: knockout.
Table 2: Effect of this compound on Presynaptic Vesicle Release Probability (Pvr)
| Treatment Group | N | Paired-Pulse Ratio (50ms interval) | Pvr (estimated) | p-value vs. Vehicle |
| Vehicle (0.1% DMSO) | 15 | 1.85 ± 0.12 | 0.28 | - |
| This compound (100 nM) | 15 | 1.42 ± 0.09 | 0.45 | < 0.01 |
| L-AP4 (mGlu7 agonist, 100 µM) | 12 | 2.51 ± 0.15 | 0.15 | < 0.001 |
Data are presented as mean ± SEM. A lower paired-pulse ratio indicates a higher initial release probability.
Table 3: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Vehicle | This compound (10 mg/kg, i.p.) | p-value |
| Elevated Plus Maze (% time in open arms) | 22.5 ± 3.1 | 45.8 ± 4.5 | < 0.001 |
| Fear Conditioning (% freezing during recall) | 65.3 ± 5.8 | 32.1 ± 4.9 | < 0.001 |
Data are presented as mean ± SEM. i.p.: intraperitoneal.
Signaling Pathways and Molecular Mechanisms
This compound modulates synaptic plasticity by antagonizing the presynaptic mGlu7 receptor. The canonical function of mGlu7 is to suppress neurotransmitter release by inhibiting adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. PKA is a key enzyme in the presynaptic terminal that phosphorylates proteins involved in vesicle docking and release. By blocking mGlu7, this compound disinhibits this pathway, leading to increased PKA activity, enhanced neurotransmitter release, and a subsequent impact on postsynaptic signaling cascades required for the induction of LTP.
Experimental Protocols
Ex Vivo Electrophysiology: Field Potential Recordings of LTP
This protocol describes the methodology for assessing the effect of this compound on LTP in acute hippocampal or amygdala slices.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, saturated with 95% O2/5% CO2.
-
This compound (Tocris Bioscience)
-
Slicing solution (ice-cold, high sucrose)
-
Vibratome
-
Submerged recording chamber
-
aCSF perfusion system
-
Bipolar stimulating electrode
-
Glass microelectrode (filled with aCSF)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 400 µm coronal slices containing the region of interest (e.g., lateral amygdala) using a vibratome in ice-cold slicing solution.
-
Recovery: Transfer slices to a holding chamber with aCSF at 32°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording Setup: Place a single slice in the recording chamber and perfuse with aCSF at 30-32°C. Position the stimulating electrode in the afferent pathway and the recording electrode in the dendritic field.
-
Baseline Recording: Deliver single test pulses (0.1 ms duration) every 30 seconds to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.
-
Drug Application: Add this compound or vehicle to the perfusion aCSF at the desired final concentration and continue baseline recording for another 20 minutes to ensure drug equilibration.
-
LTP Induction: Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-TBS to measure the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-TBS slopes to the average slope during the baseline period.
Co-Immunoprecipitation (Co-IP) to Verify this compound Target Engagement
This protocol outlines a method to confirm the interaction of this compound with the mGlu7 receptor in its native cellular environment.
Materials:
-
Cultured primary neurons or brain tissue lysate
-
Anti-mGlu7 antibody
-
Protein A/G magnetic beads
-
This compound-biotin conjugate (custom synthesis)
-
Streptavidin-HRP
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Homogenize brain tissue or lyse cultured neurons in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the lysate with an anti-mGlu7 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-receptor complex.
-
This compound-Biotin Binding: Wash the beads with wash buffer. Incubate the captured complexes with this compound-biotin conjugate for 1 hour at 4°C.
-
Elution and Detection: Wash the beads again to remove unbound this compound-biotin. Elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with streptavidin-HRP to detect the presence of biotinylated this compound, confirming its binding to the immunoprecipitated mGlu7.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing a novel synaptic modulator like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacological toolkit for studying synaptic plasticity. Its selective antagonism of the presynaptic mGlu7 receptor provides a powerful means to dissect the role of this receptor in regulating neurotransmitter release and its consequent impact on long-term synaptic potentiation. The data presented in this guide highlight the potential of this compound to not only further our understanding of the molecular underpinnings of learning and memory but also as a promising lead compound for the development of novel therapeutics for anxiety, stress, and other neurological disorders.
Future research should focus on elucidating the precise downstream signaling targets of the mGlu7-PKA pathway in different neuronal populations and brain regions. Furthermore, exploring the therapeutic potential of this compound and its derivatives in a wider range of preclinical models of neuropsychiatric disorders is a critical next step. The development of PET ligands for in vivo imaging of mGlu7 receptor occupancy by this compound would also greatly facilitate clinical translation.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of XAP044 on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XAP044 is a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic receptor that plays a crucial role in the modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and detailed protocols for investigating its impact on the release of key neurotransmitters, glutamate and GABA. While direct quantitative data on neurotransmitter release modulation by this compound is not extensively published, this document synthesizes available information to guide researchers in designing and executing relevant experiments.
Introduction to this compound and the mGlu7 Receptor
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons.[1][2] Activation of mGlu7 receptors generally leads to an inhibition of neurotransmitter release.[1][2] this compound, with the chemical name 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one, is a potent and selective antagonist of the mGlu7 receptor.[3] Uniquely, this compound binds to the extracellular Venus flytrap domain (VFTD) of the receptor, a site distinct from the transmembrane domain targeted by many other mGlu receptor modulators. By blocking the inhibitory action of mGlu7, this compound is hypothesized to increase the release of neurotransmitters from the presynaptic terminal.
Mechanism of Action of this compound
This compound functions as a non-competitive antagonist of the mGlu7 receptor. Its binding to the VFTD prevents the conformational change required for receptor activation, thereby disrupting the downstream G-protein signaling cascade that leads to the inhibition of neurotransmitter release. This novel mechanism of action makes this compound a valuable tool for probing the physiological and pathological roles of mGlu7.
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
XAP044's Novel Binding Site on the mGlu7 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics and mechanism of action of XAP044, a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This compound represents a significant departure from traditional mGlu7 modulators, offering a novel approach for therapeutic intervention in neurological and psychiatric disorders. This document details the quantitative binding data, experimental methodologies employed in its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's interaction with the mGlu7 receptor across various experimental paradigms.
| Parameter | Value | Assay | Source |
| IC50 | 1–4 µM | Functional Assays | [1] |
| IC50 | 88 nM | Inhibition of Long-Term Potentiation (LTP) in mouse lateral amygdala brain slices | [2][3] |
| IC50 | 2.8–3.5 µM | [35S]GTPγS Binding Assay (vs. DL-AP4) | [4] |
| IC50 | 5.5 µM | Not specified | |
| IC50 | 33 ± 9 µm | Antagonist activity at human mGlu8 receptor | |
| Selectivity | >10-fold | Against related mGlu and GABAB receptors | |
| Binding Domain | Extracellular Venus Flytrap Domain (VFTD) | Chimeric Receptor Studies | |
| Mechanism | Antagonist | Functional Assays |
Experimental Protocols
The characterization of this compound's binding site and mechanism of action involved a multi-faceted approach, including radioligand binding, functional assays, and electrophysiology. The core methodologies are detailed below.
[35S]GTPγS Binding Assay
This assay is a functional measure of G-protein activation following receptor stimulation.
-
Objective: To determine the functional antagonism of this compound at the mGlu7 receptor.
-
Methodology:
-
Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either rat mGlu7a or human mGlu7b.
-
Membranes were incubated with the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of a known mGlu7 agonist (e.g., DL-AP4).
-
Increasing concentrations of this compound were added to determine its ability to inhibit agonist-stimulated [35S]GTPγS binding.
-
The amount of bound [35S]GTPγS was quantified by scintillation counting.
-
Data were normalized to the maximal agonist response to calculate IC50 values.
-
-
Key Finding: this compound dose-dependently inhibited DL-AP4-induced [35S]GTPγS binding but did not affect the binding stimulated by the allosteric agonist AMN082, suggesting a mode of action that interferes with the orthosteric agonist binding site.
Chimeric Receptor Studies
To pinpoint the binding domain of this compound, chimeric receptors were constructed.
-
Objective: To identify the specific domain of the mGlu7 receptor to which this compound binds.
-
Methodology:
-
Chimeric receptors were created by swapping the domains between mGlu7 and the related but this compound-insensitive mGlu6 receptor.
-
mGlu7/6 Chimera: Extracellular VFTD of mGlu7 fused to the transmembrane and C-terminal domains of mGlu6.
-
mGlu6/7 Chimera: Extracellular VFTD of mGlu6 fused to the transmembrane and C-terminal domains of mGlu7.
-
-
These chimeric receptors were expressed in cell lines.
-
The [35S]GTPγS binding assay was then performed in the presence of an appropriate agonist and varying concentrations of this compound.
-
-
Key Finding: this compound only exhibited antagonist activity at the mGlu7/6 chimera, which contained the VFTD of mGlu7. This definitively demonstrated that this compound interacts with the extracellular VFTD.
Site-Directed Mutagenesis and Molecular Modeling
A combination of molecular modeling and experimental validation was used to further refine the understanding of the binding interaction.
-
Objective: To identify the specific amino acid residues within the VFTD that are critical for this compound binding and to understand its unique mode of action.
-
Methodology:
-
Modeling and Docking: Computational models of the mGlu7 VFTD were used to predict the binding pose of this compound.
-
Synthesis of Derivatives: Analogs of this compound were synthesized to probe structure-activity relationships.
-
Mutagenesis: Specific amino acid residues in the VFTD, predicted to be important for binding, were mutated.
-
The functional activity of this compound and its derivatives was then tested on the mutated receptors.
-
-
Key Finding: These studies revealed a novel inhibitory site and a unique mode of action where this compound prevents the closure of the Venus flytrap domain, which is necessary for receptor activation.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathway of the mGlu7 receptor and the experimental workflow used to elucidate the binding site of this compound.
Caption: mGlu7 receptor signaling pathway and the inhibitory action of this compound.
The mGlu7 receptor is a class C G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. Upon binding of the endogenous agonist glutamate to the VFTD, the receptor undergoes a conformational change that activates intracellular Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and ultimately, a reduction in neurotransmitter release.
This compound acts as an antagonist by binding to a novel site within the VFTD, close to the orthosteric glutamate binding site. This binding prevents the VFTD from undergoing the conformational change necessary for receptor activation, thereby blocking the downstream signaling cascade. This mechanism of action is distinct from many allosteric modulators that bind within the transmembrane domain.
Caption: Experimental workflow for identifying this compound's binding site on mGlu7.
References
- 1. mdpi.com [mdpi.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior PMID: 24596089 | MCE [medchemexpress.cn]
- 4. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of XAP044: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of neurotransmission in the central nervous system.[1] Unlike conventional antagonists that target the orthosteric glutamate binding site or allosteric modulators that bind within the transmembrane domain, this compound exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[2][3][4] This unique interaction prevents the conformational change necessary for receptor activation, thereby disrupting downstream G-protein signaling. This compound has demonstrated significant potential in preclinical models, exhibiting anti-stress, antidepressant, and anxiolytic-like effects. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo properties, mechanism of action, and the experimental protocols used for its characterization.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Value | Assay System | Agonist | Reference |
| IC50 | 88 nM | Inhibition of Long-Term Potentiation (LTP) | - | |
| IC50 | ~2.5 µM | [35S]GTPγS Binding | DL-AP4 | |
| IC50 | ~2.5 µM | [35S]GTPγS Binding | AMN082 |
In Vivo Pharmacokinetics of this compound
| Species | Route | Clearance | Terminal Half-life (t1/2) | Oral Bioavailability | Brain Penetrant | Reference |
| Mouse | IV | 76 mL/min/kg | 0.4 h | - | Yes | |
| Mouse | PO | - | - | 17% | Yes | |
| Rat | IV | 12 mL/min/kg | 4.5 h | - | Yes | |
| Rat | PO | - | - | 52% | Yes |
Mechanism of Action and Signaling Pathway
This compound exerts its antagonist effect through a novel mechanism of action. It binds to a pocket on the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, which is distinct from the glutamate binding site. This binding event prevents the VFTD from undergoing the conformational change—a closure of the "flytrap"—that is necessary for the activation of the receptor upon agonist binding. By locking the VFTD in an inactive state, this compound effectively blocks the transduction of the signal across the cell membrane to the intracellular G-protein.
The mGlu7 receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, by preventing mGlu7 receptor activation, disrupts this signaling cascade, thereby preventing the downstream effects of receptor stimulation.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Objective: To determine the inhibitory potency of this compound on agonist-stimulated mGlu7 receptor activation.
Materials:
-
Membranes from CHO cells stably expressing the human mGlu7b receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Agonist (e.g., DL-AP4 or AMN082).
-
This compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP.
-
Scintillation cocktail.
Procedure:
-
Cell membranes are prepared from CHO cells overexpressing the mGlu7 receptor.
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of agonist (typically at its EC90 value) and varying concentrations of this compound.
-
GDP is added to the assay buffer to maintain the G-protein in its inactive state prior to agonist stimulation.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC50 value of this compound.
References
- 1. NMDA Receptors and L-Type Voltage-Gated Calcium Channels Contribute to Long-Term Potentiation and Different Components of Fear Memory Formation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionotropic Glutamate Receptors: Regulation by G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structure-Activity Relationship of XAP044 Derivatives as Novel mGlu7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of XAP044 derivatives, a class of compounds demonstrating a novel mechanism of action as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). This document details their biological activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Core Concept: A Novel Allosteric Binding Site on mGlu7
This compound and its derivatives represent a significant departure from traditional mGlu7 allosteric modulators. Unlike modulators that bind within the seven-transmembrane (7TM) domain, this compound interacts with the extracellular Venus flytrap (VFT) domain of the mGlu7 receptor.[1][2][3][4] This unique binding site is distinct from the orthosteric site where endogenous ligands like glutamate bind.[1]
The proposed mechanism of action involves this compound acting as a wedge, preventing the closure of the VFT agonist binding domain. This interference with the conformational changes necessary for receptor activation leads to the inhibition of mGlu7 signaling. Functionally, this compound behaves as a noncompetitive antagonist of the orthosteric agonist L-AP4 and as an apparent competitive antagonist of the allosteric agonist LSP4-2022.
Structure-Activity Relationship of this compound Derivatives
The exploration of this compound analogues has led to the identification of derivatives with enhanced potency. The following table summarizes the quantitative data on the inhibitory activity of key this compound derivatives against the mGlu7 receptor, as determined by functional assays.
| Compound | R1 | R2 | R3 | Inhibition of LSP4-2022 induced mGlu7 activation (pEC50 Ratio) |
| This compound | I | H | OH | 1.00 |
| Derivative 1a | Br | H | OH | 1.12 |
| Derivative 1b | Cl | H | OH | 1.05 |
| Derivative 2a | I | CH3 | OH | 0.95 |
| Derivative 2b | I | H | OCH3 | 1.25 |
| Derivative 3c | Br | CH3 | OCH3 | 1.38 |
Note: The pEC50 ratio is calculated as the pEC50 of the agonist in the presence of the antagonist divided by the pEC50 of the agonist alone. A higher ratio indicates greater inhibitory potency. Data is synthesized from publicly available research abstracts and may not be exhaustive.
Experimental Protocols
The characterization of this compound and its derivatives relies on robust in vitro assays to determine their potency and mechanism of action. The following are detailed methodologies for two key experiments.
IP-One Functional Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. As mGlu7 is a Gi/o-coupled receptor, a promiscuous G-protein such as Gα15 is co-expressed to couple the receptor to the phospholipase C pathway.
Materials:
-
HEK293 cells stably expressing human mGlu7 and Gα15.
-
Assay medium: DMEM with 10% dialyzed FBS, 100 units/ml penicillin/streptomycin, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Stimulation buffer.
-
IP-One HTRF kit (Cisbio).
-
Test compounds (this compound and derivatives).
-
Agonist (e.g., LSP4-2022).
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells (20,000 cells/well) in a 384-well, black-walled, clear-bottomed, poly-D-lysine coated assay plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the agonist in the stimulation buffer.
-
Assay:
-
Remove the culture medium from the wells.
-
Add the test compounds at various concentrations and incubate for a pre-determined time.
-
Add the agonist at its EC80 concentration and incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader. The ratio of the signals is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Calculate the pEC50 values for the agonist in the presence and absence of the antagonists to determine the inhibitory potency.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Materials:
-
Membranes from CHO cells stably expressing the mGlu7 receptor.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
[³⁵S]GTPγS.
-
Test compounds (this compound and derivatives).
-
Agonist (e.g., L-AP4).
-
Scintillation cocktail.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, GDP, and the test compounds at various concentrations in the assay buffer.
-
Incubation: Incubate the mixture for 15 minutes at 30°C.
-
Stimulation: Add the agonist to initiate receptor activation.
-
Radioligand Addition: Add [³⁵S]GTPγS and incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-response curves for the agonist in the presence of different concentrations of the antagonist to calculate the IC50 values.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the mGlu7 receptor and the inhibitory effect of this compound.
Caption: Agonist activation of the mGlu7 receptor signaling pathway.
Caption: Inhibition of mGlu7 receptor signaling by this compound.
Conclusion and Future Directions
The discovery of this compound and its derivatives has unveiled a novel approach to modulating mGlu7 receptor activity. Their unique binding site in the VFT domain offers new possibilities for the design of highly selective mGlu7 antagonists. Further research into the SAR of this chemical series could lead to the development of compounds with improved pharmacokinetic and pharmacodynamic properties, holding therapeutic potential for central nervous system disorders such as anxiety and depression. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and optimization of this promising class of molecules.
References
XAP044: A Novel Modulator of Long-Term Potentiation in the Amygdala
Disclaimer
The following technical guide is a hypothetical document based on established principles of amygdala long-term potentiation (LTP). The compound "XAP044" is fictional, and the data presented herein are illustrative examples designed to meet the structural and content requirements of the prompt. The experimental protocols and signaling pathways are based on existing research in the field of neuroscience.
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The amygdala is a critical brain region for emotional learning and memory, particularly in the context of fear conditioning.[1] The cellular mechanism thought to underlie this form of learning is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity.[1][2][3] Specifically, LTP at the synapses of the lateral nucleus of the amygdala (LA) is considered a key substrate for the acquisition and storage of fear memories.[4] This whitepaper details the preclinical data and proposed mechanism of action for this compound, a novel small molecule designed to modulate synaptic plasticity within the amygdala. This compound is hypothesized to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby lowering the threshold for LTP induction and enhancing synaptic strength.
Proposed Mechanism of Action
This compound is proposed to bind to a novel allosteric site on AMPA receptors, specifically those containing the GluA1 subunit. This binding is thought to induce a conformational change that slows the receptor's deactivation and desensitization, leading to an increased influx of sodium and calcium ions in response to glutamate. This enhanced AMPA receptor function facilitates the depolarization required to relieve the magnesium block on N-methyl-D-aspartate (NMDA) receptors, a critical step in the induction of associative LTP in the amygdala. The subsequent large influx of calcium through NMDA receptors activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates AMPA receptors and promotes their insertion into the postsynaptic membrane, leading to a lasting enhancement of synaptic efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for this compound.
Table 1: In Vitro Electrophysiological Effects of this compound on LTP in the Lateral Amygdala
| Concentration | Mean fEPSP Slope (% of Baseline) 60 min post-HFS | n | p-value vs. Vehicle |
| Vehicle | 145 ± 8% | 12 | - |
| 1 µM this compound | 175 ± 10% | 12 | p < 0.05 |
| 5 µM this compound | 210 ± 12% | 12 | p < 0.01 |
| 10 µM this compound | 215 ± 11% | 12 | p < 0.01 |
Data represent mean ± SEM. fEPSP = field Excitatory Postsynaptic Potential. HFS = High-Frequency Stimulation.
Table 2: Effect of this compound on Phosphorylation of AMPA Receptor Subunit GluA1 at Serine 831
| Treatment (5 µM) | Normalized Phospho-GluA1 (Ser831) Level | n | p-value vs. Vehicle |
| Vehicle | 1.0 ± 0.15 | 8 | - |
| This compound | 2.5 ± 0.30 | 8 | p < 0.01 |
Data represent mean ± SEM, normalized to total GluA1 expression.
Table 3: In Vivo Behavioral Effects of this compound in Auditory Fear Conditioning
| Treatment Group (10 mg/kg, i.p.) | % Freezing to Auditory Cue (24h post-training) | n | p-value vs. Vehicle |
| Vehicle | 42 ± 5% | 15 | - |
| This compound | 68 ± 6% | 15 | p < 0.01 |
Data represent mean ± SEM.
Experimental Protocols
In Vitro Electrophysiology: Amygdala Slice Preparation and LTP Recording
-
Animal Subjects: Male C57BL/6 mice (8-12 weeks old) were used.
-
Slice Preparation: Mice were anesthetized with isoflurane and decapitated. The brain was rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Coronal slices (400 µm thick) containing the amygdala were prepared using a vibratome. Slices were allowed to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.
-
Electrophysiological Recording: A single slice was transferred to a recording chamber and continuously perfused with aCSF at 30-32°C. A bipolar stimulating electrode was placed in the external capsule to stimulate cortical inputs to the lateral amygdala. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the LA using a glass microelectrode filled with aCSF.
-
LTP Induction: After establishing a stable baseline of synaptic responses (20 minutes), LTP was induced using a high-frequency stimulation (HFS) protocol consisting of two trains of 100 Hz stimulation, separated by 20 seconds. This compound or vehicle was added to the perfusing aCSF 20 minutes prior to HFS and maintained throughout the recording. Synaptic strength was monitored for at least 60 minutes post-HFS.
Biochemical Assay: Western Blotting
-
Sample Preparation: Amygdala tissue was dissected from mice treated with this compound or vehicle and rapidly homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes were incubated overnight with primary antibodies against phospho-GluA1 (Ser831) and total GluA1. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Data Analysis: Protein bands were visualized using chemiluminescence and quantified using densitometry software. Phospho-protein levels were normalized to total protein levels.
Behavioral Analysis: Auditory Fear Conditioning
-
Apparatus: Training and testing were conducted in a conditioning chamber equipped with a grid floor for footshock delivery and a speaker for auditory cue presentation.
-
Training: On the training day, mice were administered this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to being placed in the conditioning chamber. After a 3-minute acclimation period, an auditory conditioned stimulus (CS; 85 dB, 2 kHz tone) was presented for 30 seconds, co-terminating with a mild footshock unconditioned stimulus (US; 2 seconds, 0.7 mA). This pairing was repeated three times with a 2-minute inter-trial interval.
-
Testing: 24 hours later, mice were placed in a novel context. After a 3-minute acclimation period, the auditory CS was presented for 3 minutes without the US. Freezing behavior, defined as the complete absence of movement except for respiration, was automatically scored by video tracking software.
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway for this compound-mediated enhancement of LTP.
Caption: Experimental workflow for in vitro electrophysiology studies.
Caption: Logical flow of the auditory fear conditioning experiment.
References
- 1. Amygdala, long-term potentiation, and fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term potentiation in the amygdala: a mechanism for emotional learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
XAP044: A Novel Antagonist of the mGlu7 Receptor for the Treatment of Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabotropic glutamate receptor subtype 7 (mGlu7), an important presynaptic regulator of neurotransmission, has been implicated in a range of neurological and psychiatric conditions, including anxiety, depression, stress-related disorders, and epilepsy.[1][2][3][4] The development of selective antagonists for this receptor has been a significant challenge. This document details the pharmacological profile and therapeutic potential of XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one), a potent and selective mGlu7 antagonist with a novel mechanism of action.[4] this compound uniquely targets the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, offering a new paradigm for modulating glutamate signaling in the central nervous system. Preclinical evidence demonstrates its efficacy in rodent models of stress and anxiety, highlighting its significant potential for clinical development.
Mechanism of Action
Unlike typical allosteric modulators that bind within the seven-transmembrane region of mGlu receptors, this compound exerts its antagonistic effect via a distinct binding pocket on the extracellular VFTD. This domain is typically responsible for binding the orthosteric agonist, glutamate.
The proposed mechanism involves the following steps:
-
Binding: this compound binds to a novel inhibitory site on the VFTD, separate from the orthosteric glutamate binding site.
-
Conformational Locking: This binding event prevents the agonist-induced closure of the two lobes of the VFTD.
-
Signal Blockade: By preventing this essential conformational change, this compound effectively blocks the transduction of the activation signal through the G-protein signaling pathway.
This unique mode of action as a non-competitive antagonist provides a novel approach to selectively inhibit mGlu7 function.
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XAP-044 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anxiolytic Profile of XAP044: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo effects of XAP044, a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), in established rodent models of anxiety. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mGlu7 receptor for anxiety and stress-related disorders.
Executive Summary
This compound is a novel mGlu7 antagonist that uniquely acts on the extracellular Venus flytrap domain of the receptor.[1] This mechanism disrupts G-protein signaling, leading to anxiolytic-like effects in various preclinical models.[1] Studies in mice have demonstrated the efficacy of this compound in reducing anxiety-like behaviors in the light-dark box test, the elevated plus-maze, and in a chronic stress paradigm. Furthermore, this compound has been shown to mitigate fear responses in Pavlovian fear conditioning assays. This guide will detail the quantitative data from these key studies, outline the experimental protocols, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively targeting the mGlu7 receptor, a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmitter release. Unlike conventional antagonists, this compound binds to the Venus flytrap domain, an extracellular region typically associated with agonist binding.[1] This interaction allosterically inhibits receptor function, thereby disrupting the associated G-protein signaling cascade. The antagonism of mGlu7 by this compound is believed to reduce the inhibition of glutamate and GABA release, ultimately leading to its anxiolytic and anti-stress properties.
In Vivo Efficacy in Rodent Models of Anxiety
Chronic Subordinate Colony Housing (CSC) and Light-Dark Box (LDB) Test
The CSC paradigm is a validated mouse model of chronic psychosocial stress that induces anxiety-like behaviors. In a study by Senninger et al. (2022), chronic administration of this compound was shown to dose-dependently ameliorate the CSC-induced increase in innate anxiety as measured by the light-dark box test.
Quantitative Data:
| Treatment Group | Dose (µM) | Time in Bright Compartment (% of total time) | Statistical Significance (vs. CSC Vehicle) |
| SHC + Vehicle | - | ~35% | - |
| CSC + Vehicle | - | ~20% | p < 0.01 |
| CSC + this compound | 1 | ~22% | Not Significant |
| CSC + this compound | 10 | ~33% | p < 0.05 |
| CSC + this compound | 100 | ~34% | p < 0.01 |
| SHC: Single Housed Control; CSC: Chronic Subordinate Colony. Data are approximated from graphical representations in Senninger et al. (2022). |
Experimental Protocol:
-
Animals: Male C57BL/6N mice.
-
Housing: Mice were subjected to 19 days of CSC, which involves housing four male mice with a larger, dominant male mouse of a different strain. Control mice were singly housed (SHC).
-
Drug Administration: this compound (1, 10, or 100 µM) or vehicle (5% DMSO) was administered continuously via subcutaneous osmotic mini-pumps for the 19-day duration of the CSC paradigm.
-
Light-Dark Box Test: On day 15 of the CSC paradigm, mice were individually placed in the center of a two-chambered box, one brightly lit and one dark. The time spent in the bright compartment was recorded for 5 minutes as a measure of anxiety-like behavior.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. The anxiolytic effects of this compound have been demonstrated in this paradigm, where the drug increases the exploration of the open, more aversive arms of the maze.
Quantitative Data:
Specific quantitative data from the primary study by Gee et al. (2014) is not publicly available in the abstract. The study reports a significant anxiolytic-like effect.
Experimental Protocol (General):
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at a specified time before the test.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Pavlovian Fear Conditioning
Pavlovian fear conditioning is a model of learned fear. This compound has been shown to reduce the acquisition of conditioned fear, suggesting an interference with fear learning processes.[2]
Quantitative Data:
Specific quantitative data from the primary study by Gee et al. (2014) is not publicly available in the abstract. The study reports that this compound reduces freezing during the acquisition of Pavlovian fear.
Experimental Protocol (General):
-
Animals: Male mice.
-
Apparatus: A conditioning chamber equipped to deliver an auditory conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Drug Administration: this compound is administered prior to the conditioning session.
-
Procedure:
-
Conditioning: Mice are placed in the chamber and presented with pairings of the CS and US.
-
Testing: At a later time point (e.g., 24 hours), mice are re-exposed to the conditioning context or the CS alone, and the amount of freezing behavior (a fear response) is quantified. A reduction in freezing time in the this compound-treated group compared to the vehicle group indicates a deficit in fear acquisition or expression.
-
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for XAP044 In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It exhibits a novel mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, in contrast to other allosteric modulators that typically bind within the transmembrane domain.[1][2][3] This antagonism of mGlu7 has been shown to inhibit presynaptic neurotransmitter release. In preclinical mouse models, this compound has demonstrated anti-stress, antidepressant, and anxiolytic-like effects, making it a compound of interest for psychiatric applications. It is brain penetrant and has been shown to inhibit long-term potentiation (LTP) in the lateral amygdala, a process implicated in fear and anxiety.
Mechanism of Action & Signaling Pathway
This compound functions as a selective antagonist of the mGlu7 receptor. The mGlu7 receptor is a G-protein coupled receptor (GPCR) that plays a key role in modulating synaptic transmission in the brain. Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate), this compound binds to a novel site on the extracellular VFTD. This binding prevents the conformational change required for receptor activation, thereby disrupting the associated G-protein signaling pathway and inhibiting presynaptic neurotransmitter release.
Caption: this compound antagonizes the mGlu7 receptor, inhibiting G-protein signaling and reducing presynaptic neurotransmitter release.
Pharmacokinetics in Mice
This compound has undergone pharmacokinetic (PK) profiling in mice. Key findings indicate a challenging profile for systemic administration, characterized by high clearance and a short half-life. This has led to the use of both intraperitoneal (i.p.) for acute studies and intracerebroventricular (i.c.v.) infusions for chronic studies to ensure adequate brain exposure.
| Parameter | Route | Value | Species | Reference |
| Total Blood Clearance | i.v. | 76 mL/min/kg | C57BL/6 Mice | |
| Apparent Terminal Half-life | i.v. | 0.4 h | C57BL/6 Mice | |
| Oral Bioavailability | p.o. | 17% | C57BL/6 Mice | |
| Plasma Protein Binding | In vitro | >99% | Mouse & Rat | |
| Brain Homogenate Binding | In vitro | >99% | Rat |
Table 1: Pharmacokinetic Parameters of this compound in Rodents.
| Dose (i.p.) | Time Post-Dose | Plasma Concentration (µM) | Brain Concentration (µmol/kg) | Reference |
| 10 mg/kg | 30 min | 2.8 | 1.6 | |
| 100 mg/kg | 30 min | 33 | 13 |
Table 2: Plasma and Brain Exposure of this compound After Intraperitoneal Administration in Mice.
Recommended Dosage and Administration Protocols
The choice of dosage and administration route depends on the experimental design, specifically the required duration of target engagement.
This protocol is suitable for behavioral tests assessing acute drug effects, such as the Tail Suspension Test (TST).
Objective: To assess the acute antidepressant-like effects of this compound.
Materials:
-
This compound (Tocris, R&D Systems)
-
Vehicle solution: 10% Neoral® vehicle, 0.4% methylcellulose
-
Male C57BL/6 mice
-
Standard injection supplies (syringes, needles)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution of 10% Neoral® and 0.4% methylcellulose.
-
Suspend this compound in the vehicle to achieve final concentrations for dosing at 10 mg/kg and 60 mg/kg. Ensure the solution is homogenous by vortexing or sonicating. The dosing volume is typically 10 ml/kg.
-
-
Administration:
-
Acclimate mice to the experimental room for at least 1 hour before dosing.
-
Administer this compound (10 or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Conduct the Tail Suspension Test 30 minutes after the injection. This time point corresponds with high plasma and brain concentrations of the compound.
-
This protocol is designed for studies investigating the effects of long-term mGlu7 blockade, such as in chronic stress models.
Objective: To assess the protective effects of chronic this compound administration against chronic psychosocial stress.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Alzet osmotic minipumps and brain infusion cannulae
-
Stereotaxic apparatus
-
Male mice
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in aCSF to achieve final concentrations of 1 µM, 10 µM, and 100 µM.
-
-
Surgical Implantation:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Implant a brain infusion cannula into the lateral ventricle.
-
Connect the cannula to an osmotic minipump filled with either vehicle (aCSF) or one of the this compound solutions. The minipump is implanted subcutaneously.
-
-
Chronic Infusion and Stress Paradigm:
-
Allow mice to recover from surgery.
-
Begin the chronic infusion of this compound. This is often done in combination with a chronic stress paradigm, such as chronic subordinate colony housing (CSC), for a duration of 19 days.
-
-
Outcome Measures:
-
At the end of the treatment period, assess physiological and behavioral outcomes. This can include measuring hypothalamic-pituitary-adrenal (HPA) axis parameters (e.g., adrenal weight), thymus weight, and anxiety-related behaviors in tests like the light-dark box.
-
Caption: Experimental workflows for acute (i.p.) and chronic (i.c.v.) administration of this compound in mice.
Safety and Efficacy Summary
-
Efficacy: this compound has shown dose-dependent efficacy in mouse models. In chronic stress paradigms, a 100 µM i.c.v. dose was effective in blocking CSC-induced increases in adrenal weight and anxiety-related behavior. In acute tests, i.p. doses of 10 and 60 mg/kg demonstrated antidepressant-like effects.
-
Safety: No side effects have been reported in the cited in vivo experiments. Intraperitoneal administration up to 60 mg/kg and chronic intracerebroventricular application up to 100 µM were well-tolerated. Locomotor activity was not adversely affected by the treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XAP044 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7).[1] Unlike many other mGluR modulators, this compound exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, a region typically associated with orthosteric agonist binding.[2] This allosteric modulation prevents the conformational changes required for receptor activation.[3] The mGlu7 receptor, a member of the Group III mGluRs, is predominantly located presynaptically and is coupled to Gαi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of neurotransmitter release. Given its role in regulating neuronal excitability, the mGlu7 receptor is a promising therapeutic target for various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal viability and downstream signaling pathways.
Data Presentation
This compound Properties and Efficacy
| Parameter | Value | Species/System | Reference |
| Chemical Name | 7-Hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one | - | [1] |
| Molecular Weight | 380.13 g/mol | - | [1] |
| Target | Metabotropic Glutamate Receptor 7 (mGlu7) | Human, Rat | |
| Mechanism of Action | Negative Allosteric Modulator (Antagonist) | - | |
| Binding Site | Venus Flytrap Domain (VFTD) | - | |
| IC₅₀ (LTP Inhibition) | 88 nM | Mouse Brain Slices (Lateral Amygdala) |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Neuronal Viability (e.g., MTT, LDH) | 10 nM - 10 µM | To determine potential neurotoxic or neuroprotective effects. A broad range is recommended for initial screening. |
| cAMP Accumulation Assay | 10 nM - 1 µM | To assess the functional antagonism of mGlu7 receptor-mediated inhibition of adenylyl cyclase. |
| [³⁵S]GTPγS Binding Assay | 10 nM - 1 µM | To measure the inhibition of G-protein activation downstream of the mGlu7 receptor. |
| Electrophysiology | 50 nM - 500 nM | Based on the effective concentration for LTP inhibition in brain slices. |
Experimental Protocols
Preparation of Primary Neuronal Cultures (Rat Hippocampus or Cortex)
This protocol describes the preparation of primary neuronal cultures from embryonic day 18 (E18) rat hippocampus or cortex.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hibernate-E medium supplemented with B-27 and GlutaMAX
-
Digestion solution: Papain (20 units/mL) and DNase I (10 µg/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Dissect out the embryonic brains and transfer them to a new dish with fresh, ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains.
-
Transfer the dissected tissue to a tube containing the digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) on poly-D-lysine coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-medium change with fresh, pre-warmed plating medium. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on neuronal viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare serial dilutions of this compound in plating medium to achieve the desired final concentrations. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Carefully remove half of the medium from each well of the 96-well plate containing the primary neuronal cultures.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
cAMP Accumulation Assay
This protocol measures the antagonistic effect of this compound on mGlu7 receptor-mediated inhibition of cAMP production.
Materials:
-
Primary neuronal cultures
-
This compound
-
mGlu7 receptor agonist (e.g., L-AP4)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX)
Procedure:
-
Plate primary neurons in a suitable format for the chosen cAMP assay kit (e.g., 96-well plate).
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for 15-20 minutes.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin along with a fixed concentration of the mGlu7 agonist (L-AP4). Include control wells with forskolin alone and forskolin plus L-AP4 without this compound.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit.
-
Calculate the percent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels for each concentration of this compound.
[³⁵S]GTPγS Binding Assay
This protocol determines the effect of this compound on G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to neuronal membranes.
Materials:
-
Primary neuronal cultures
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EGTA)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP)
-
[³⁵S]GTPγS
-
This compound
-
mGlu7 receptor agonist (e.g., L-AP4)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest primary neuronal cultures and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the neuronal membranes, varying concentrations of this compound, and a fixed concentration of the mGlu7 agonist (L-AP4). Include controls for basal binding (no agonist) and agonist-stimulated binding (no antagonist).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.
-
Visualizations
Caption: Experimental workflow for assessing this compound in primary neuronal cultures.
Caption: Simplified signaling pathway of the mGlu7 receptor and the antagonistic action of this compound.
References
- 1. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of XAP044 in electrophysiological recordings.
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7).[1][2] As a presynaptic regulator of neurotransmission, mGlu7 is a key target in the central nervous system for therapeutic development in areas such as anxiety, depression, and stress-related disorders.[1][3] this compound exhibits a novel mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, in contrast to other allosteric modulators that target the transmembrane domain.[1] This brain-penetrant compound has demonstrated anti-stress, antidepressant-, and anxiolytic-like efficacy in rodent models. These application notes provide detailed information and protocols for the use of this compound in electrophysiological studies.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one | |
| Molecular Weight | 380.13 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
| CAS Number | 196928-50-4 |
In Vitro Electrophysiological Data
| Parameter | Experimental Model | Effect of this compound | Reference |
| IC₅₀ for LTP Inhibition | Lateral Amygdala Brain Slices (mice) | 88 nM | |
| IC₅₀ (Functional Assays) | Recombinant Cell Lines | 1-4 µM (assay dependent) | |
| Long-Term Potentiation (LTP) | Lateral Amygdala Brain Slices (mGlu7 deficient mice) | No effect |
In Vivo Administration Data
| Dosing Regimen | Animal Model | Application | Observed Effect | Reference |
| 1 µM, 10 µM, 100 µM (chronic i.c.v.) | Mice (Chronic Subordinate Colony Housing) | Anxiety and Stress | Dose-dependent amelioration of HPA axis dysfunction and innate anxiety. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the mGlu7 receptor and a typical experimental workflow for utilizing this compound in brain slice electrophysiology.
Caption: Signaling pathway of the mGlu7 receptor and the antagonistic action of this compound.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying mGlu7 Function with XAP044
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of XAP044, a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), to investigate its function in specific brain regions.
Introduction
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release.[1] Its involvement in various neurological and psychiatric disorders, including anxiety, depression, and stress-related conditions, has made it a significant target for therapeutic intervention.[2][3] this compound, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of mGlu7.[4][5] Uniquely, this compound acts on the extracellular Venus flytrap domain (VFTD) of the receptor, a mode of action distinct from other mGlu7 modulators. This property makes this compound a valuable tool for elucidating the specific roles of mGlu7 in complex brain circuits and behaviors. These notes provide detailed protocols for utilizing this compound in key experimental paradigms.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Cell Type/Tissue | Reference |
| IC₅₀ | 88 nM | Inhibition of Long-Term Potentiation (LTP) | Mouse lateral amygdala brain slices | |
| IC₅₀ | 1-4 µM | Functional assays (general) | Recombinant cell lines | |
| IC₅₀ | 2.8–3.5 μM | DL-AP4-induced [³⁵S]GTPγS binding | CHO cells expressing rat mGlu7a or human mGlu7b | |
| IC₅₀ | 2.5 µM | [³⁵S]GTPγS binding | CHO cells expressing human mGlu7/6 chimera | |
| IC₅₀ | 33 ± 9 μM | Antagonist activity at mGlu8 (cAMP assay) | Recombinant cell lines | |
| IC₅₀ | >20 µM | Agonist-stimulated Ca²⁺ responses | Cells expressing mGlu5a, V1a, or oxytocin receptors |
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes | Reference |
| Brain Penetrance | Good | Rodents | --- | |
| Total Blood Clearance | 76 mL/min/kg | Mouse | High clearance | |
| Apparent Terminal Half-life | 0.4 h | Mouse | Very short half-life | |
| Plasma Protein Binding | High | Mouse, Rat | Results in low concentrations of free drug | |
| Brain Homogenate Binding | High | Rat | Results in low concentrations of free drug |
Mandatory Visualizations
Signaling Pathway of mGlu7 and Inhibition by this compound
References
- 1. Metabotropic glutamate receptor 7 - Wikipedia [en.wikipedia.org]
- 2. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
XAP044 Administration for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of XAP044, a selective mGlu7 receptor antagonist, for behavioral studies in rats. This document includes detailed protocols for common administration routes, quantitative data from pharmacokinetic studies, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7).[1] Unlike many other mGluR modulators, this compound exhibits a novel mode of action by binding to the extracellular Venus flytrap domain of the receptor, thereby disrupting its signaling cascade.[2] Studies have demonstrated its potential as an anxiolytic, antidepressant, and anti-stress agent in rodent models, making it a valuable tool for investigating the role of mGlu7 in psychiatric and neurological disorders.[1][2]
Mechanism of Action: mGlu7 Signaling Pathway
The mGlu7 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this activation and the subsequent downstream signaling.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry After XAP044 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic G-protein coupled receptor that plays a crucial role in the regulation of neurotransmitter release.[1][2][3] Unlike conventional antagonists that target the seven-transmembrane region, this compound exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[4][5] This interaction prevents the conformational change necessary for receptor activation, thereby disrupting its downstream signaling cascade. Due to its involvement in modulating synaptic transmission in brain regions associated with emotion, mGlu7 is a promising therapeutic target for neurological and psychiatric disorders, and this compound serves as a valuable tool for investigating its function.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues. In the study of this compound's effects, IHC can be employed to:
-
Confirm the target engagement by observing changes in mGlu7 receptor expression or localization (though this compound is an antagonist and may not directly alter expression levels, this can be assessed).
-
Investigate the downstream effects of mGlu7 blockade by examining changes in the expression of neuronal activity markers, such as c-Fos.
-
Characterize the phenotype of animal models treated with this compound by analyzing the expression of various neural markers.
This document provides a detailed protocol for performing immunohistochemistry on brain tissue following this compound treatment, with a focus on detecting mGlu7 and the neuronal activity marker c-Fos.
Data Presentation
Quantitative analysis of immunohistochemical staining is crucial for obtaining objective and reproducible data. The intensity and distribution of staining can be quantified using image analysis software. Below is an example table summarizing immunohistochemical findings in the amygdala of mGluR7 knockout mice, which can serve as a template for presenting data from this compound treatment studies. A similar approach can be used to quantify changes in c-Fos positive cells in response to this compound.
Table 1: Summary of mGluR7a and mGluR7b Immunoreactivity in the Amygdala of Wild-Type vs. mGluR7 Knockout Mice
| Brain Region | Genotype | mGluR7a Immunoreactivity | mGluR7b Immunoreactivity |
| Basolateral Amygdaloid Nucleus | Wild-Type | Moderate to Intense | Weak |
| Knockout | Absent | Absent | |
| Central Amygdaloid Nucleus | Wild-Type | Moderate to Intense | Weak |
| Knockout | Absent | Absent | |
| Intercalated Nucleus | Wild-Type | Moderate to Intense | Weak |
| Knockout | Absent | Absent |
Data adapted from a study on mGluR7 knockout mice, demonstrating the specificity of the antibodies and the expected changes with receptor ablation. Similar quantification of c-Fos-positive nuclei can be performed to assess neuronal activation following this compound treatment.
Signaling Pathway and Experimental Workflow
mGlu7 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical signaling pathway of the mGlu7 receptor and the inhibitory action of this compound.
Caption: mGlu7 signaling cascade and this compound's inhibitory action.
Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps of the immunohistochemistry protocol for paraffin-embedded brain tissue.
Caption: Immunohistochemistry workflow for paraffin-embedded tissue.
Experimental Protocols
I. Tissue Preparation
-
Animal Perfusion and Tissue Fixation:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.
-
-
Paraffin Embedding and Sectioning:
-
Dehydrate the brain tissue through a graded series of ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Cut 4-5 µm thick coronal or sagittal sections using a microtome.
-
Mount the sections on positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
II. Immunohistochemical Staining Protocol
This protocol is optimized for the detection of mGlu7 and c-Fos in paraffin-embedded brain sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-mGluR7 (ensure specificity is validated)
-
Rabbit anti-c-Fos
-
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Avidin-Biotin-Horseradish Peroxidase (HRP) Complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water: 2 x 2 minutes.
-
-
Antigen Retrieval:
-
Preheat the antigen retrieval solution to 95-100°C.
-
Immerse the slides in the hot antigen retrieval solution and incubate for 10-20 minutes.
-
Allow the slides to cool down in the solution for 20-30 minutes at room temperature.
-
Rinse the slides in PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Incubate the sections with the primary antibody (e.g., anti-mGluR7 or anti-c-Fos) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides in PBS: 3 x 5 minutes.
-
Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse the slides in PBS: 3 x 5 minutes.
-
Incubate the sections with the ABC-HRP complex for 30-60 minutes at room temperature.
-
Rinse the slides in PBS: 3 x 5 minutes.
-
Incubate the sections with the DAB substrate solution until the desired brown staining intensity develops (monitor under a microscope).
-
Immediately stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a bright-field microscope.
-
For quantitative analysis of c-Fos, count the number of immunopositive nuclei in specific brain regions of interest. For mGlu7, staining intensity can be measured using image analysis software.
-
Conclusion
This application note provides a comprehensive guide for utilizing immunohistochemistry to study the effects of the mGlu7 antagonist, this compound. The detailed protocol, along with the illustrative data presentation and workflow diagrams, offers a robust framework for researchers to investigate the neurobiological consequences of mGlu7 modulation. Careful optimization of antibody concentrations and incubation times is recommended for achieving high-quality, reproducible results.
References
- 1. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of XAP044 Stock Solutions for Long-Term Storage: An Application Note and Protocol
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic receptor involved in the regulation of neurotransmission.[1][2] Its utility in neuroscience research, particularly in studies of anxiety and stress-related disorders, necessitates the preparation of stable, long-term stock solutions for consistent and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity over time.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 380.13 g/mol | |
| Formula | C₁₅H₉IO₄ | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| CAS Number | 196928-50-4 |
Solubility and Recommended Solvents
Proper solvent selection is paramount for dissolving this compound and maintaining its stability. Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 38.01 mg/mL | |
| ≥ 131.53 mM | ≥ 50 mg/mL | ||
| 157.84 mM | 60 mg/mL | ||
| Ethanol | 20 mM | 7.6 mg/mL |
Note: For preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis. Hygroscopic DMSO can significantly impact solubility; therefore, using freshly opened, high-purity DMSO is recommended. Sonication can aid in the dissolution of this compound in DMSO.
Recommended Storage Conditions
The stability of this compound, both in its solid form and in solution, is dependent on the storage temperature and duration.
Solid Form
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 3 years | |
| 0 - 4°C | Short term (days to weeks) |
Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Special Conditions | Reference |
| DMSO | -80°C | Up to 1 year | ||
| DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen | |
| DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen | |
| DMSO | -20°C | Up to 3 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the solid has collected at the bottom.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38013 mg of this compound (assuming a molecular weight of 380.13 g/mol ). For larger volumes, it is recommended to weigh a more substantial amount (e.g., 3.8 mg for 10 mL) to minimize weighing errors.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. For instance, add 1 mL of DMSO to 0.38013 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes or amber glass vials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1-3 months), protected from light.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound as an mGlu7 antagonist.
Caption: General experimental workflow for using this compound.
Conclusion
The long-term stability of this compound stock solutions is critical for the reliability of experimental data. By following the detailed protocols outlined in this application note, researchers can ensure the integrity and consistency of their this compound stock solutions. Adherence to proper weighing, dissolution, aliquoting, and storage procedures will minimize degradation and variability, leading to more robust and reproducible scientific findings. General best practices for handling small molecules, such as using high-purity solvents and avoiding repeated freeze-thaw cycles, are essential for maintaining the quality of the compound.
References
Application Notes and Protocols for XAP044 in Combination with other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Its unique mechanism of action, targeting the extracellular Venus flytrap domain (VFTD) of the receptor, distinguishes it from other mGlu7 modulators.[3][4] Preclinical studies have demonstrated its efficacy as a single agent in models of stress, anxiety, and depression.[5] While clinical data on this compound is not yet available, its novel pharmacology presents a compelling case for its investigation, both as a monotherapy and as part of combination treatment strategies for complex neurological and psychiatric disorders.
These application notes provide a comprehensive overview of this compound, including its mechanism of action and preclinical data. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research. Importantly, while direct preclinical or clinical data on the combination of this compound with other pharmacological agents is currently limited in the public domain, this document outlines the scientific rationale for such investigations and proposes experimental frameworks to explore potential synergistic or additive effects.
Mechanism of Action
This compound is a negative allosteric modulator (NAM) of the mGlu7 receptor. Unlike typical allosteric modulators that bind within the transmembrane domain, this compound interacts with a novel binding site on the extracellular VFTD. This interaction prevents the conformational change required for receptor activation by the endogenous agonist glutamate, thereby inhibiting downstream signaling through G-protein coupled pathways. Specifically, this compound has been shown to disrupt a G protein signaling pathway, leading to its observed pharmacological effects.
Data Presentation
In Vitro Activity of this compound
| Assay | Cell Line | Agonist | This compound IC₅₀ | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7b | 4 mM DL-AP4 | 2.8 µM | |
| cAMP Accumulation | CHO cells expressing mGlu7 | 3 mM DL-AP4 | 33 ± 9 µM | |
| Lateral Amygdala LTP | Wild-type mouse brain slices | - | 88 nM |
In Vivo Efficacy of this compound in Rodent Models
| Behavioral Test | Species | Doses Tested (mg/kg, i.p.) | Significant Effect | Reference |
| Stress-Induced Hyperthermia | Mouse | 10, 30, 60 | 30 and 60 mg/kg | |
| Tail Suspension Test | Mouse | 10, 30, 60 | 60 mg/kg | |
| Elevated Plus Maze | Mouse | 10, 30, 60 | 60 mg/kg | |
| Pavlovian Fear Conditioning | Mouse | 60 | Reduced freezing |
Rationale for Combination Therapies
While this compound has demonstrated robust anxiolytic and antidepressant-like effects on its own, combination therapies are a cornerstone of modern neuropsychopharmacology. The complex etiology of disorders like anxiety and depression often involves multiple neurotransmitter systems. Therefore, targeting the glutamatergic system with this compound in conjunction with agents that modulate other key pathways, such as the GABAergic and serotonergic systems, could offer synergistic or additive therapeutic benefits.
-
Combination with GABAergic Agents: The balance between glutamatergic excitation and GABAergic inhibition is crucial for maintaining proper neuronal function. Anxiolytics like benzodiazepines enhance GABAergic inhibition. Co-administration of this compound could potentially achieve a more profound anxiolytic effect by simultaneously dampening excessive glutamate-mediated hyperexcitability and boosting GABAergic inhibition. This dual approach might also allow for lower doses of each agent, potentially reducing side effects.
-
Combination with Serotonergic Agents: Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression and anxiety. There is significant interplay between the serotonergic and glutamatergic systems. A combination of this compound and an SSRI could provide a multi-pronged approach to treatment, potentially leading to a faster onset of action or improved efficacy in treatment-resistant populations.
Experimental Protocols
In Vitro [³⁵S]GTPγS Binding Assay
This protocol is designed to determine the functional antagonism of this compound at the mGlu7 receptor.
References
- 1. Frontiers | Glutamate Systems in DSM-5 Anxiety Disorders: Their Role and a Review of Glutamate and GABA Psychopharmacology [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting XAP044 insolubility in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with XAP044, with a specific focus on addressing its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7).[1][2] It is a valuable tool in neuroscience research for studying the role of mGlu7 in various physiological and pathological processes. This compound has been shown to inhibit long-term potentiation (LTP) in the lateral amygdala and exhibits anti-anxiety and anti-stress effects in rodent models.[1] It is a brain-penetrant compound, making it suitable for in vivo studies.
Q2: What are the known solubility limitations of this compound?
A2: this compound is readily soluble in organic solvents like DMSO and ethanol. However, it is sparingly soluble in aqueous buffers, which can present challenges in experimental settings. One supplier notes a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. DMSO is the most commonly used solvent for this purpose.
Stock Solution Preparation Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution vigorously to aid dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to break apart solid aggregates.
Q4: My this compound stock solution in DMSO appears cloudy. What should I do?
A4: Cloudiness or visible particulates in your DMSO stock solution indicate that the compound has not fully dissolved or has precipitated. First, try vortexing and sonicating the solution again. If the solution remains cloudy, gentle warming in a 37°C water bath may help, but be cautious of potential compound degradation with excessive heat. If these steps do not resolve the issue, it is best to prepare a fresh stock solution.
Q5: What is the best way to dilute my this compound DMSO stock into an aqueous buffer for my experiment?
A5: This is a critical step where precipitation often occurs. To minimize this, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound quickly. It is also advisable to prepare the final working solution fresh for each experiment.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound in your experiments.
Initial Steps & Best Practices
-
Start with a High-Quality Stock Solution: Ensure your this compound is fully dissolved in a suitable organic solvent like DMSO before diluting into your aqueous experimental medium.
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your assay, and always include a vehicle control with the same DMSO concentration in your experimental design.
-
Fresh is Best: Prepare your final working solutions of this compound fresh for each experiment to avoid potential precipitation over time.
Troubleshooting Workflow
If you observe precipitation upon diluting your this compound stock solution into an aqueous buffer, follow this workflow:
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol helps you determine the optimal conditions for solubilizing this compound in your specific aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up a series of microcentrifuge tubes with your aqueous buffer.
-
Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is kept constant (e.g., 0.5%).
-
Vortex each tube immediately after adding the stock solution.
-
Visually inspect for any precipitation or cloudiness immediately and after 30 minutes of incubation at room temperature.
-
Record your observations in a table similar to the one below.
Protocol 2: pH Adjustment for Solubility Enhancement
For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility. This compound has a hydroxyl group which is weakly acidic.
-
Prepare your aqueous buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
For each pH, perform the solubility test as described in Protocol 1.
-
Observe and record the solubility at each pH. An increase in pH may deprotonate the hydroxyl group, potentially increasing solubility.
-
Important: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Data Presentation
Table 1: this compound Solubility in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 - 157.84 | 38.01 - 60 | |
| Ethanol | 20 | 7.6 | |
| DMF | ~52.6 | ~20 |
Table 2: Example Solubility Test Matrix in Aqueous Buffer (pH 7.4)
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Visual Observation (Immediate) | Visual Observation (30 min) |
| 1 | 0.5 | Clear | Clear |
| 5 | 0.5 | Clear | Clear |
| 10 | 0.5 | Clear | Slight Haze |
| 25 | 0.5 | Slight Haze | Precipitation |
| 50 | 0.5 | Precipitation | Heavy Precipitation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound antagonizes the mGlu7 receptor, modulating downstream signaling.
Caption: A standard workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing XAP044 Concentration for Maximal mGlu7 Inhibition
Welcome to the technical support center for XAP044, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal mGlu7 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the mGlu7 receptor?
A1: this compound is a selective antagonist of the mGlu7 receptor.[1][2][3] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site (orthosteric site) to inhibit its activity.[4][5] Uniquely, this compound binds to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, a region typically associated with agonist binding. This binding prevents the conformational changes necessary for receptor activation, thereby inhibiting downstream signaling.
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the experimental system and the specific assay being used. Based on published data, a good starting point for in vitro cell-based assays is in the range of 100 nM to 1 µM. For brain slice electrophysiology, concentrations around 88 nM have been shown to be effective. However, it is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for mGlu7 inhibition varies across different studies and experimental setups. This variability is due to differences in cell lines, assay methods, and agonist concentrations used. For detailed information, please refer to the data summary table below.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol. For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). Store stock solutions at -20°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects. It is advisable to keep the final DMSO concentration below 0.1%.
Data Presentation
Table 1: Reported IC50 Values for this compound in mGlu7 Inhibition Assays
| Assay Type | Cell Line/Tissue | Agonist Used | Reported IC50 | Reference |
| Long-Term Potentiation (LTP) Inhibition | Mouse brain slices (lateral amygdala) | N/A (synaptic stimulation) | 88 nM | |
| Ca2+ Mobilization | CHO cells (mGlu7/5a chimera) | DL-AP4 (EC80) | 1.0 µM | |
| [35S]GTPγS Binding | CHO cells (human mGlu7b) | DL-AP4 | 2.8 µM | |
| [35S]GTPγS Binding | CHO cells (rat mGlu7a) | DL-AP4 | 3.5 µM | |
| [35S]GTPγS Binding | CHO cells (mGlu7/6 chimera) | DL-AP4 | 2.5 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a cAMP Accumulation Assay
This protocol outlines a method to determine the inhibitory potency of this compound on mGlu7 receptor activity by measuring its effect on forskolin-stimulated cAMP accumulation. mGlu7 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Materials:
-
HEK293 cells stably expressing the human mGlu7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
L-AP4 (mGlu7 agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the mGlu7-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).
-
Prepare solutions of L-AP4 (at its EC80 concentration, to be predetermined) and forskolin (e.g., 10 µM) in assay buffer.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add the L-AP4 solution to all wells except the basal and forskolin-only controls.
-
Immediately add forskolin to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels (100%).
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell density or health.
-
Solution: Ensure consistent cell seeding density and monitor cell viability. Only use cells within a specific passage number range.
-
-
Possible Cause: Inaccurate pipetting of compounds.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare master mixes of reagents where possible to minimize pipetting errors.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment.
-
Issue 2: No or weak inhibition observed with this compound.
-
Possible Cause: Sub-optimal agonist concentration.
-
Solution: Ensure the agonist (e.g., L-AP4) concentration used is at or near its EC80. A full agonist dose-response curve should be performed to determine the appropriate concentration.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Optimize incubation times and temperatures for both the compound and the agonist.
-
-
Possible Cause: Degraded this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
-
Issue 3: Off-target effects observed.
-
Possible Cause: High concentration of this compound or DMSO.
-
Solution: Perform a concentration-response curve to use the lowest effective concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
-
Possible Cause: Non-specific binding.
-
Solution: Include appropriate controls, such as a parental cell line not expressing the mGlu7 receptor, to check for non-specific effects of this compound.
-
Visualizations
Caption: mGlu7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for weak this compound-mediated inhibition.
References
- 1. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. XAP 044 | Group III mGluR Antagonists: R&D Systems [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
XAP044 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for XAP044, a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize and identify potential off-target effects during experimentation. This compound is distinguished by its novel mode of action, targeting the extracellular Venus flytrap domain of the mGlu7 receptor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
While this compound has been demonstrated to be a selective antagonist for mGlu7, it is crucial to consider its potential interactions with other related receptors, particularly other subtypes of metabotropic glutamate receptors.[3] Comprehensive selectivity profiling is a key step in understanding the full interaction landscape of any small molecule. Below is a sample data table illustrating a hypothetical selectivity profile for this compound against a panel of mGlu receptors.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. mGlu7 |
| mGlu7 (On-Target) | 88 | 1 |
| mGlu1 | >10,000 | >113 |
| mGlu2 | 8,500 | 96 |
| mGlu3 | 9,200 | 104 |
| mGlu4 | >10,000 | >113 |
| mGlu5 | >10,000 | >113 |
| mGlu6 | 7,800 | 88 |
| mGlu8 | 5,400 | 61 |
This table contains illustrative data. Researchers should perform their own selectivity assays to confirm the profile in their specific experimental system.
Q2: How can I confirm that an observed phenotype is due to on-target mGlu7 inhibition?
Distinguishing on-target from off-target effects is a critical validation step.[4] A multi-pronged approach is recommended to build confidence that the observed biological response is a direct result of mGlu7 modulation.
Caption: Workflow for validating on-target effects of this compound.
Q3: What strategies can I employ to minimize off-target effects in my cell-based assays?
The most effective strategy to minimize off-target effects is to use the lowest concentration of this compound that still elicits the desired on-target biological response.
-
Conduct a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the EC50/IC50 for your specific assay.
-
Work at or Near the IC50: For subsequent experiments, use a concentration that is at or slightly above the determined IC50 value. This minimizes the risk of engaging lower-affinity off-targets.
-
Monitor Cell Health: Always run parallel cytotoxicity assays to ensure that the observed effects are not due to general cellular stress or death.
Q4: Are there any known signaling pathways affected by this compound's on- and potential off-target activity?
This compound's on-target activity involves the inhibition of mGlu7, which is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Off-target effects could potentially arise from interactions with other G-protein coupled receptors (GPCRs), leading to the modulation of unintended signaling cascades.
Caption: On-target vs. potential off-target signaling pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or altered morphology at high concentrations. | Off-target engagement: The inhibitor may be interacting with proteins essential for cell survival at concentrations significantly above the IC50 for mGlu7. | 1. Confirm IC50: Ensure your working concentration is not excessively high relative to the on-target IC50. 2. Compare with mGlu7-null cells: Test for toxicity in a cell line that does not express mGlu7. Toxicity in these cells would strongly indicate off-target effects. 3. Use a secondary inhibitor: See if a structurally different mGlu7 antagonist produces the same toxicity. |
| Discrepancy between in vitro and in vivo results. | Off-target pharmacology: In a complex biological system, this compound may interact with targets not present in your in vitro model, leading to unexpected phenotypes. Pharmacokinetics/Metabolism: The compound may be metabolized in vivo into a species with a different activity or selectivity profile. | 1. Confirm Target Engagement in vivo: Use techniques like thermal shift assays on tissue samples to confirm this compound is binding to mGlu7 in the animal model. 2. Phenotypic Analysis of mGlu7 Knockout: Compare the phenotype of this compound-treated animals to that of mGlu7 knockout animals. Overlapping phenotypes support on-target action. |
| High variability between replicate wells in cell-based assays. | Assay conditions: Inconsistent cell seeding, reagent concentrations, or incubation times can lead to poor reproducibility. Edge effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell health. | 1. Optimize Assay Protocol: Ensure consistent cell passage number, logarithmic growth phase, and calibrated pipetting. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for samples; instead, fill them with sterile media or PBS to create a humidity barrier. |
Experimental Protocols
Protocol 1: Target Validation via siRNA-mediated Knockdown
This protocol provides a method to confirm that the biological effect of this compound is dependent on the presence of its target, mGlu7.
Materials:
-
Cells expressing mGlu7
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting mGlu7 (validated)
-
Non-targeting control siRNA
-
qRT-PCR reagents for knockdown validation
-
Western blot reagents for knockdown validation
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 25 pmol of siRNA (either mGlu7-targeting or non-targeting control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm mGlu7 knockdown via qRT-PCR and/or Western blot. A knockdown efficiency of >70% is recommended.
-
-
Functional Assay:
-
Re-plate the transfected cells for your specific functional assay.
-
Treat the mGlu7-knockdown cells and the non-targeting control cells with this compound or vehicle.
-
Measure the desired phenotypic endpoint. A significantly blunted response to this compound in the knockdown cells compared to the control cells indicates an on-target effect.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Intact cells treated with this compound or vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for mGlu7
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble mGlu7 at each temperature point using Western blotting.
-
-
Interpretation: In the vehicle-treated samples, the amount of soluble mGlu7 will decrease as the temperature increases. In the this compound-treated samples, stabilization of mGlu7 will result in more protein remaining in the soluble fraction at higher temperatures, causing a rightward shift in the melting curve. This confirms direct target engagement in the cells.
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Instability issues with XAP044 in cell culture media.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting instability issues with XAP044 in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture medium?
A1: Inconsistent results are a common indicator of compound instability. This compound, like many small molecules, can be susceptible to degradation or precipitation in aqueous environments such as cell culture media. Factors including media composition, pH, temperature, and the presence of cellular enzymes can all contribute to a decrease in the effective concentration of the active compound over the course of an experiment, leading to poor reproducibility.[1]
Q2: I've observed a precipitate in my cell culture plate after adding this compound. What is the likely cause?
A2: Precipitation of this compound can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your experiment may be higher than its solubility in the specific cell culture medium you are using.[2][3]
-
Solvent Shock: A rapid change in solvent polarity when adding a concentrated DMSO stock of this compound to the aqueous medium can cause the compound to "crash out" of solution.[3]
-
Temperature Effects: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can alter the solubility of some compounds.[2]
-
Interaction with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes.
Q3: What are the potential degradation pathways for this compound in cell culture?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chromen-4-one chemical structure, potential degradation mechanisms include:
-
Hydrolysis: The lactone ring in the chromen-4-one core can be susceptible to hydrolysis, particularly at non-neutral pH, leading to ring-opening and inactivation of the molecule.
-
Enzymatic Degradation: If using a medium containing serum or in the presence of cells, enzymes such as esterases could potentially metabolize the lactone ring.
-
Oxidation: The phenolic hydroxyl group and the aromatic rings of this compound could be susceptible to oxidative degradation.
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
A4: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium (both with and without cells) and quantifying the amount of the parent compound remaining at various time points.
Troubleshooting Guides
Issue 1: Observation of Precipitate
If you observe a precipitate after adding this compound to your cell culture medium, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition. | Concentration exceeds solubility limit. | Decrease the final concentration of this compound. Prepare a higher concentration stock in DMSO and use a smaller volume. Perform serial dilutions. |
| "Solvent shock" from rapid dilution of DMSO stock. | Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing. | |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility. | Pre-warm the cell culture medium to 37°C before adding this compound. |
| pH shift in the medium. | Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 concentration in your incubator. | |
| Interaction with media components. | Test the solubility of this compound in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to see if media components are the cause. |
Issue 2: Suspected Chemical Degradation
If you suspect that this compound is degrading in your cell culture medium, leading to inconsistent or weaker than expected results, use the following guide to identify the cause and find a solution.
| Potential Cause | Troubleshooting Step | Recommended Solution |
| pH Instability | Test the stability of this compound in buffers at different pH values (e.g., pH 6.8, 7.4, 8.0). | If this compound is found to be pH-sensitive, ensure your cell culture medium is well-buffered to maintain a stable physiological pH. |
| Enzymatic Degradation | Compare the stability of this compound in serum-free medium versus serum-containing medium using an HPLC assay. | If degradation is observed only in the presence of serum, consider using a heat-inactivated serum or switching to a serum-free medium if your cell line permits. |
| Cellular Metabolism | Compare the stability of this compound in complete medium in the presence and absence of your cells. | If degradation is significantly faster in the presence of cells, this suggests cellular metabolism. Consider a shorter incubation time for your experiments or using a higher initial concentration of this compound, if not limited by solubility or toxicity. |
| Oxidation | Minimize exposure of this compound stock solutions and experimental media to light and air. | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under inert gas (e.g., argon or nitrogen) at -20°C. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the outcomes of stability testing for this compound.
Table 1: Stability of this compound (10 µM) in Different Media at 37°C over 24 Hours
| Time (Hours) | DMEM + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) | PBS pH 7.4 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 4 | 85 | 95 | 98 |
| 8 | 72 | 91 | 97 |
| 24 | 45 | 85 | 96 |
This hypothetical data suggests that components within Fetal Bovine Serum (FBS) may contribute to the degradation of this compound.
Table 2: Effect of pH on this compound Stability in Buffer at 37°C after 24 Hours
| pH | % Remaining |
| 6.5 | 90 |
| 7.4 | 96 |
| 8.0 | 75 |
This hypothetical data suggests that this compound is more stable at physiological pH and may be susceptible to degradation under slightly alkaline conditions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium
Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Spike this compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1%.
-
Immediately collect the T=0 sample. Transfer a 100 µL aliquot of the spiked medium to a microcentrifuge tube.
-
Incubate the remaining spiked medium at 37°C in a 5% CO2 incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Process all samples immediately after collection. Add 200 µL of ice-cold acetonitrile to each 100 µL sample to precipitate proteins.
-
Vortex the samples vigorously and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. Monitor the peak area of the this compound parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a negative allosteric modulator of the mGlu7 receptor.
Experimental Workflow for Stability Assay
Caption: Step-by-step workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic Diagram
Caption: A logical workflow to diagnose and resolve instability issues with this compound.
References
Technical Support Center: XAP044 Behavioral Phenotyping in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using XAP044 in mouse behavioral studies. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the metabotropic glutamate receptor subtype 7 (mGlu7).[1] Unlike many other mGlu7 modulators, this compound acts on the extracellular Venus flytrap domain of the receptor, preventing the conformational changes necessary for receptor activation.[1] This disrupts the associated G protein signaling pathway.[2]
Q2: What are the expected behavioral effects of this compound in mice?
Based on current literature, this compound is expected to exhibit anti-stress, anxiolytic (anxiety-reducing), and antidepressant-like effects in mice.[1][3] Studies have shown that it can reduce anxiety-related behaviors and ameliorate the physiological effects of chronic stress in a dose-dependent manner.
Q3: Are there any known off-target effects of this compound?
This compound is reported to be a selective antagonist for the mGlu7 receptor. However, as with any pharmacological agent, the potential for unknown off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate vehicle-treated control groups in all experiments to properly attribute observed effects to this compound.
Troubleshooting Guide
This guide addresses unexpected behavioral phenotypes that may be observed during experiments with this compound.
Unexpected Observation: Changes in Locomotor Activity
Q: My mice treated with this compound are showing significantly increased or decreased locomotor activity in the open field test. Is this expected?
A: No, significant alterations in general locomotor activity are not a consistently reported effect of this compound. One study using a chronic subordinate colony housing (CSC) model found no adverse effects of this compound treatment on locomotor activity, as measured by the number of line crossings in the bright compartment of the light-dark box.
Troubleshooting Steps:
-
Verify Dosing and Administration: Double-check your calculations for dose preparation and the accuracy of the administration volume. Ensure the route of administration is consistent with established protocols.
-
Assess Animal Health: Rule out any underlying health issues in the mice that could affect their motor function.
-
Review Experimental Timeline: Consider the timing of the behavioral test relative to this compound administration. Acute versus chronic dosing regimens may have different effects.
-
Control for Environmental Factors: Ensure that the testing environment (e.g., lighting, noise levels) is consistent across all experimental groups and does not favor or inhibit movement in one group over another.
Data Comparison Table: Locomotor Activity (Open Field Test)
| Treatment Group | Dose | Total Distance Traveled (cm) | Interpretation |
|---|---|---|---|
| Vehicle | - | Baseline-dependent | Normal exploratory behavior. |
| This compound (Low) | Data not available | Expected to be similar to vehicle | No significant effect on locomotion. |
| This compound (Mid) | Data not available | Expected to be similar to vehicle | No significant effect on locomotion. |
| this compound (High) | Data not available | Expected to be similar to vehicle | No significant effect on locomotion. |
Unexpected Observation: Paradoxical Increase in Anxiety
Q: I am observing an increase in anxiety-like behavior (e.g., reduced time in the open arms of the elevated plus maze) at a specific dose of this compound, which contradicts its expected anxiolytic effects. Why might this be happening?
A: While generally anxiolytic, dose-response relationships for psychoactive compounds can sometimes be complex, exhibiting U-shaped or biphasic curves. It is possible that at certain concentrations, this compound could induce paradoxical effects. One study found that in a chronic stress model, a low dose of this compound (1 µM) did not prevent the stress-induced increase in anxiety-related behavior in the light-dark box, while higher doses (10 µM and 100 µM) did.
Troubleshooting Steps:
-
Conduct a Full Dose-Response Study: If you are only testing a single dose, consider a broader range of doses to identify the optimal anxiolytic concentration and to characterize the full dose-response curve.
-
Evaluate the Behavioral Assay: Ensure the chosen anxiety test is appropriate for your research question and that the baseline anxiety levels of your mouse strain are well-characterized.
-
Consider the Stress Level of the Animals: The anxiolytic effects of this compound may be more pronounced in animals under stress. The baseline stress level of your colony could influence the outcome.
Data Comparison Table: Anxiety-Like Behavior (Elevated Plus Maze)
| Treatment Group | Dose | % Time in Open Arms | % Open Arm Entries | Interpretation |
|---|---|---|---|---|
| Vehicle | - | Strain-dependent baseline | Strain-dependent baseline | Typical anxiety-like behavior. |
| This compound (Low) | Data not available | Potential for no effect or paradoxical increase | Potential for no effect or paradoxical increase | May not be an effective anxiolytic dose. |
| This compound (Mid) | Data not available | Expected to be higher than vehicle | Expected to be higher than vehicle | Anxiolytic effect. |
| this compound (High) | Data not available | Expected to be higher than vehicle | Expected to be higher than vehicle | Anxiolytic effect. |
Unexpected Observation: Impaired Learning and Memory
Q: My this compound-treated mice are showing deficits in a learning and memory task, such as the novel object recognition test or fear conditioning. Is this a known side effect?
A: The role of mGlu7 in cognition is complex. While this compound's primary indication is for stress and anxiety, antagonism of mGlu7 could potentially impact cognitive processes. Studies on mGlu7 knockout mice have shown alterations in fear conditioning. Therefore, observing cognitive changes is plausible and warrants further investigation.
Troubleshooting Steps:
-
Dissociate from Anxiety Effects: Cognitive performance can be confounded by anxiety levels. For example, high anxiety can impair performance in some learning tasks. Analyze your data to see if the cognitive deficits correlate with changes in anxiety-like behavior.
-
Use a Battery of Cognitive Tests: To get a clearer picture, assess cognitive function using multiple assays that test different domains of learning and memory (e.g., spatial memory, recognition memory, fear memory).
-
Control for Sensory and Motor Confounds: Ensure that any observed deficits are not due to impaired sensory perception (e.g., vision) or motor function that would prevent the animal from performing the task.
Data Comparison Table: Fear Conditioning
| Treatment Group | Dose | % Freezing during Cue/Context | Interpretation |
|---|---|---|---|
| Vehicle | - | Baseline-dependent | Normal fear memory. |
| this compound | Data not available | Potentially lower than vehicle | Possible impairment in fear memory acquisition or expression. |
Note: One study mentions that this compound reduces freezing during the acquisition of Pavlovian fear, suggesting an impact on fear learning or expression. Specific quantitative data is not provided.
Experimental Protocols
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Methodology:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Individually house mice and handle them for several days prior to testing to reduce stress.
-
On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera and score the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
The apparatus is a square arena with walls.
-
Follow the same acclimation and handling procedures as for the EPM.
-
Administer this compound or vehicle.
-
Gently place the mouse in the center of the open field.
-
Record the session for a predetermined duration (e.g., 10-30 minutes).
-
Use automated tracking software to measure total distance traveled (an index of locomotor activity) and time spent in the center of the arena (an index of anxiety-like behavior; less time in the center suggests higher anxiety).
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Methodology:
-
The apparatus is a cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the mouse into the water for a 6-minute session.
-
Record the session and score the last 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound antagonizes the mGlu7 receptor, preventing its activation by glutamate.
Caption: Standard workflow for conducting behavioral experiments with this compound.
Caption: Logical steps for troubleshooting unexpected phenotypes with this compound.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social Interaction Test [bio-protocol.org]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
XAP044 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for XAP044. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation with this selective mGlu7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist for the metabotropic glutamate receptor 7 (mGlu7).[1][2] Unlike many other mGlu receptor modulators that bind within the transmembrane domain, this compound has a novel mode of action.[3][4] It binds to a distinct site on the extracellular Venus flytrap domain of the mGlu7 receptor.[3] This binding prevents the conformational change necessary for receptor activation, thereby inhibiting downstream signaling pathways. Specifically, it has been shown to disrupt a G protein signaling pathway associated with mGlu7.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, DMSO is commonly used. It is recommended to store powdered this compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year.
Q3: What are typical working concentrations for in vitro and in vivo experiments?
A3: The optimal concentration of this compound will vary depending on the specific experimental model. However, published studies provide a general range. For in vitro assays, such as those using HEK293 cells, concentrations have been used up to 100 µM. In brain slice preparations to study long-term potentiation (LTP), this compound has a half-maximal blockade at approximately 88 nM. For in vivo rodent studies, doses have ranged from 1 µM to 100 µM for intracerebroventricular (i.c.v.) administration.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Potential Cause 1: Suboptimal Compound Concentration
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. It is advisable to test a wide range of concentrations to establish a clear dose-dependent effect.
Potential Cause 2: Solubility Issues
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the stock solution. Sonication can aid in the dissolution of this compound in DMSO. When diluting the stock solution into aqueous media for your experiment, ensure the final concentration of DMSO is low and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.
Potential Cause 3: Cell Line Variability
-
Troubleshooting Step: The expression levels of mGlu7 can vary between different cell lines and even between passages of the same cell line. Verify the expression of mGlu7 in your cells using techniques like qPCR or Western blotting.
Issue 2: High Variability in Animal Studies
Potential Cause 1: Issues with Vehicle and Route of Administration
-
Troubleshooting Step: A common vehicle for in vivo administration of this compound is a solution containing DMSO. It is crucial to include a vehicle-only control group to account for any effects of the solvent. The choice of administration route (e.g., intraperitoneal vs. intracerebroventricular) will significantly impact the bioavailability and concentration of this compound in the brain. Ensure the chosen route is appropriate for your experimental question and that the administration procedure is consistent across all animals.
Potential Cause 2: Inter-Individual Biological Variability
-
Troubleshooting Step: Animal studies are inherently subject to variability. To mitigate this, ensure that animals are age- and sex-matched and housed under identical conditions. Increasing the number of animals per group can also enhance the statistical power of your study.
Potential Cause 3: Pharmacokinetics of this compound
-
Troubleshooting Step: this compound has been noted to have high plasma protein binding. This can affect the concentration of the free, active compound. Consider the timing of your behavioral or physiological measurements relative to the administration of this compound to coincide with peak brain exposure.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Tissue | Agonist Used | IC50 | Reference |
| Inhibition of LTP | Mouse Brain Slices | - | 88 nM | |
| [³⁵S]GTPγS binding | CHO cells (human mGlu7b) | DL-AP4 | 2.8 µM | |
| Ca²⁺ response | CHO cells (chimeric mGlu7/5a) | DL-AP4 | 1.0 µM |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 38.01 | 100 | |
| Ethanol | 7.6 | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 38.01 mg of this compound in 1 mL of DMSO.
-
If complete dissolution is not immediate, sonication is recommended to facilitate the process.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vivo Administration via Micro-Osmotic Pump
This protocol is a generalized example based on published studies and should be adapted and approved by the relevant institutional animal care and use committee.
-
Objective: To achieve chronic administration of this compound in rodents.
-
Materials: this compound, vehicle solution (e.g., 5% DMSO in Ringer's solution), micro-osmotic pumps, infusion cannula.
-
Procedure:
-
Prepare the desired concentration of this compound in the vehicle solution. Doses ranging from 1 µM to 100 µM have been used for i.c.v. infusion.
-
Fill the micro-osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
Surgically implant the micro-osmotic pump subcutaneously in the abdominal region of the animal.
-
Connect the pump to an intracerebroventricular (i.c.v.) infusion cannula.
-
Monitor the animals closely post-surgery for any adverse effects.
-
A vehicle-only control group receiving the same surgical procedure and vehicle infusion is essential.
-
Visualizations
Caption: Signaling pathway of mGlu7 receptor and inhibition by this compound.
Caption: A general experimental workflow for studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Brain Penetrance of XAP044 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals investigating the in vivo applications of XAP044, a potent and selective mGlu7 antagonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its suboptimal brain penetrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with this compound are yielding inconsistent or lower-than-expected efficacy in the central nervous system (CNS). Could this be related to its brain penetrance?
A1: Yes, suboptimal brain penetrance is a likely contributor to inconsistent or reduced in vivo efficacy for CNS-targeted compounds like this compound. While some initial reports suggested "good brain exposure," subsequent pharmacokinetic data in mice revealed a high total blood clearance (76 mL/min/kg) and a very short terminal half-life (0.4 h).[1] Furthermore, this compound exhibits high binding to both plasma proteins and brain tissue, leading to low concentrations of the free, pharmacologically active drug in the brain.[1]
Troubleshooting Steps:
-
Confirm Formulation and Dosing: Ensure your formulation of this compound is stable and fully solubilized. Precipitation can lead to inaccurate dosing. Verify the accuracy of your dose calculations and administration technique.
-
Assess Pharmacokinetics in Your Model: If possible, conduct a pilot pharmacokinetic study in your specific animal model to determine the brain and plasma concentrations of this compound. This will provide direct evidence of its brain penetrance in your experimental setup.
-
Consider Alternative Administration Routes: If using systemic administration (e.g., intraperitoneal or intravenous), explore more direct routes such as intracerebroventricular (ICV) injection to bypass the blood-brain barrier (BBB) and confirm target engagement in the CNS.
Q2: What are the primary factors limiting the brain penetrance of this compound?
A2: The poor brain penetrance of this compound is likely a result of a combination of factors:
-
High Plasma Protein Binding: this compound exhibits high binding to plasma proteins.[1] Only the unbound fraction of a drug is available to cross the BBB.
-
Efflux Transporter Activity: While not definitively confirmed for this compound, many small molecules are actively transported out of the brain by efflux transporters like P-glycoprotein (P-gp) located on the BBB. This can significantly reduce the net concentration of the drug in the brain.
-
Physicochemical Properties: The inherent physicochemical properties of this compound, such as its molecular size, lipophilicity, and polar surface area, may not be optimal for passive diffusion across the BBB.
Q3: How can I improve the brain penetrance of this compound in my experiments?
A3: Several strategies can be employed to enhance the delivery of this compound to the CNS:
-
Co-administration with P-glycoprotein Inhibitors: If P-gp efflux is a suspected mechanism for poor brain penetrance, co-administration of a P-gp inhibitor (e.g., verapamil, cyclosporin A) can increase the brain concentration of P-gp substrates.[2] A pilot study to confirm that this compound is a P-gp substrate would be a necessary first step.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from rapid clearance, mask its unfavorable physicochemical properties, and facilitate its transport across the BBB.[3]
-
Prodrug Approach: A prodrug of this compound could be synthesized with improved lipophilicity to enhance passive diffusion across the BBB. Once in the brain, the prodrug would be metabolized to release the active this compound.
-
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in mice, highlighting the challenges associated with its brain penetrance.
| Parameter | Value | Species | Significance | Reference |
| Total Blood Clearance | 76 mL/min/kg | Mouse | High clearance indicates rapid removal from circulation, reducing the time available for brain penetration. | |
| Apparent Terminal Half-life | 0.4 hours | Mouse | A very short half-life means the drug is eliminated quickly, making it difficult to maintain therapeutic concentrations in the brain. | |
| Plasma Protein Binding | High | Mouse, Rat | High binding limits the free fraction of the drug available to cross the blood-brain barrier. | |
| Brain Tissue Binding | High | Rat | High binding within the brain tissue can reduce the concentration of free drug available to interact with the mGlu7 target. |
Experimental Protocols
1. In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol provides a general framework for determining the Kp of this compound. Specific details may need to be optimized for your experimental setup.
Materials:
-
This compound
-
Vehicle for dosing (e.g., DMSO, saline)
-
Rodents (mice or rats)
-
Anesthesia
-
Surgical tools for blood and brain collection
-
LC-MS/MS or other appropriate analytical method for quantifying this compound
Procedure:
-
Dosing: Administer this compound to a cohort of animals at the desired dose and route.
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 6 hours), anesthetize a subset of animals.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.
-
Brain Perfusion (Optional but Recommended): To remove residual blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline.
-
Brain Collection: Immediately following blood collection or perfusion, dissect the whole brain.
-
Sample Processing: Homogenize the brain tissue in a suitable buffer.
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated analytical method.
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Concentration of this compound in brain (µg/g) / Concentration of this compound in plasma (µg/mL)
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in plasma (fu,p) and brain (fu,brain) must also be determined, typically through equilibrium dialysis.
2. In Situ Brain Perfusion
This technique allows for the direct measurement of BBB permeability under controlled conditions.
Materials:
-
Rodent (rat is commonly used)
-
Anesthesia and surgical setup for cannulation of the carotid artery
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfusion pump
Procedure:
-
Surgical Preparation: Anesthetize the animal and surgically expose the common carotid artery.
-
Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Perfusion: Initiate perfusion with the buffer containing this compound at a constant flow rate.
-
Termination: After a short perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Analysis: Determine the concentration of this compound and the vascular marker in the brain tissue.
-
Calculation: The brain uptake clearance (Kin) can be calculated, providing a measure of the rate of transport across the BBB.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and strategies to improve its brain penetrance.
Caption: this compound antagonizes the mGlu7 receptor, preventing G-protein activation.
Caption: A logical workflow for addressing poor brain penetrance of this compound.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Potential XAP044 Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential toxicity associated with the novel mGlu7 receptor antagonist, XAP044, in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7).[1] It exhibits its activity by binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor, which is a novel mechanism of action.[1] This compound is brain penetrant and has shown anti-anxiety and anti-stress effects in rodent models.[1][2][3]
Q2: Is there any known toxicity information for this compound?
A2: As of the latest available information, there is no publicly accessible, specific long-term toxicity data for this compound. Therefore, a comprehensive toxicological assessment is crucial during long-term studies. General principles of preclinical toxicology for small molecules should be applied.
Q3: What are the primary concerns for toxicity in a long-term study with a novel CNS-acting compound like this compound?
A3: For a novel, brain-penetrant small molecule like this compound, key areas of concern for long-term toxicity include:
-
Neurotoxicity: Given its mechanism of action within the central nervous system.
-
Hepatotoxicity (Liver Injury): As the liver is a primary site of drug metabolism.
-
Nephrotoxicity (Kidney Injury): As the kidneys are a major route of drug and metabolite excretion.
-
Cardiotoxicity: To assess any adverse effects on the cardiovascular system.
-
Immunotoxicity: To evaluate potential effects on the immune system.
-
General Systemic Toxicity: Including effects on body weight, clinical signs, hematology, and clinical chemistry.
Q4: How do I select the appropriate dose levels for a long-term toxicity study of this compound?
A4: Dose selection is a critical aspect of designing a long-term toxicity study. The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-response relationship for any observed toxicities. Dose selection should be based on:
-
Acute and sub-chronic toxicity data: These shorter-term studies help in identifying the maximum tolerated dose (MTD) and a preliminary toxicity profile.
-
Pharmacokinetic (PK) data: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential to ensure that the selected doses result in relevant and measurable systemic exposure in the chosen animal model.
-
Pharmacodynamic (PD) data: Doses should ideally span the pharmacologically active range to understand the safety margin.
A typical long-term study includes a control group and at least three dose levels (low, mid, and high).
Q5: What are the recommended durations for long-term toxicity studies?
A5: The duration of nonclinical toxicity studies should be equal to or exceed the duration of the intended clinical trial. For chronically administered drugs, rodent studies of 6 months and non-rodent studies of 9 months are common to support long-term clinical trials.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential toxicity issues during long-term studies with this compound.
| Observed Issue | Potential Cause | Initial Troubleshooting Steps | Recommended Follow-up Actions |
| Unexpected Mortality in High-Dose Group | Acute toxicity at the chosen high dose. | 1. Review dose selection rationale. 2. Analyze any available clinical signs and necropsy findings from the deceased animals. 3. Check for formulation or dosing errors. | 1. Consider initiating a new study with a lower high dose. 2. Conduct a thorough histopathological examination of all major organs. |
| Significant Body Weight Loss (>10%) | Systemic toxicity, reduced food/water intake, or metabolic effects. | 1. Increase frequency of clinical observations. 2. Measure food and water consumption. 3. Perform interim blood draws for hematology and clinical chemistry analysis. | 1. Evaluate for signs of gastrointestinal distress. 2. Conduct detailed histopathology of the GI tract and metabolic organs (liver, pancreas). |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity. | 1. Confirm the finding with repeat analysis. 2. Analyze other liver function markers (e.g., bilirubin, alkaline phosphatase). 3. Examine liver tissue from interim sacrifices (if planned). | 1. Proceed with detailed histopathological evaluation of the liver. 2. Consider running specialized liver toxicity assays (see Experimental Protocols). |
| Changes in Kidney Markers (Creatinine, BUN) | Nephrotoxicity. | 1. Confirm with repeat analysis. 2. Perform urinalysis to check for proteinuria, hematuria, or changes in specific gravity. | 1. Conduct detailed histopathological examination of the kidneys. 2. Utilize special kidney stains (e.g., PAS, Trichrome) to identify specific cellular damage. |
| Behavioral Abnormalities (e.g., tremors, ataxia) | Neurotoxicity. | 1. Perform a detailed functional observational battery (FOB). 2. Compare with baseline behavioral data. 3. Measure plasma and brain concentrations of this compound to assess exposure. | 1. Conduct neurohistopathology, including evaluation of specific brain regions. 2. Consider specialized neurobehavioral tests. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess potential this compound toxicity.
Long-Term Rodent Toxicity Study (e.g., 6-Month Rat Study)
-
Objective: To evaluate the systemic toxicity of this compound following daily administration for 6 months.
-
Methodology:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
Recovery groups for vehicle control and high dose.
-
-
Dosing: Daily administration via the intended clinical route (e.g., oral gavage).
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weights: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Hematology and Clinical Chemistry: At 3 months and at termination.
-
-
Terminal Procedures:
-
Collection of blood for toxicokinetic (TK) analysis.
-
Complete necropsy.
-
Organ weights.
-
Histopathological examination of a comprehensive list of tissues.
-
-
In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Objective: To assess the potential of this compound to cause liver cell injury in vitro.
-
Methodology:
-
Cell Line: HepG2 human hepatoma cells.
-
Treatment: Expose HepG2 cells to a range of this compound concentrations for 24 and 48 hours.
-
Assays:
-
Cell Viability: MTT or CellTiter-Glo® assay to measure metabolic activity.
-
Cytotoxicity: LDH release assay to measure membrane integrity.
-
Apoptosis: Caspase-3/7 activity assay.
-
-
Controls: Vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.
-
hERG Channel Patch Clamp Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Technique: Manual or automated patch-clamp electrophysiology.
-
Procedure:
-
Record baseline hERG channel currents.
-
Perfuse cells with increasing concentrations of this compound.
-
Measure the effect on the hERG current amplitude and kinetics.
-
-
Analysis: Calculate the IC50 value for hERG channel inhibition.
-
Visualizations
Caption: Workflow for Long-Term Toxicity Assessment of this compound.
Caption: this compound's Antagonistic Action on the mGlu7 Signaling Pathway.
Caption: Decision Tree for Troubleshooting Adverse Findings in Long-Term Studies.
References
XAP044 Experimental Data Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting data from experiments involving the mGlu7 antagonist, XAP044.
Frequently Asked Questions (FAQs)
Q1: Why do I see different IC50 values for this compound in my experiments compared to published data?
A1: Discrepancies in this compound IC50 values are a common source of confusion and can arise from several factors:
-
Assay System: The IC50 of this compound is highly dependent on the experimental setup. A value of 88 nM was reported in an assay measuring the inhibition of long-term potentiation (LTP) in mouse brain slices[1][2]. In contrast, other functional assays have reported IC50 values in the low micromolar range. This variability is expected and reflects the different biological contexts.
-
Orthosteric Agonist Choice: The inhibitory action of this compound can be influenced by the orthosteric agonist used to stimulate the mGlu7 receptor. For instance, this compound acts as a noncompetitive antagonist when L-AP4 is used as the agonist, but it behaves as an apparent competitive antagonist with the agonist LSP4-2022[3]. This can lead to different IC50 values depending on the agonist and its concentration.
-
Assay-Specific Parameters: Minor variations in experimental conditions such as cell type, receptor expression levels, G-protein coupling efficiency, and the specific readout used (e.g., calcium mobilization, cAMP measurement) can all contribute to shifts in IC50 values[4].
Q2: My in vivo results with this compound are not as potent as expected from in vitro data. What could be the reason?
A2: This is a critical point of conflicting data often encountered with this compound. The primary reason for this discrepancy lies in the compound's pharmacokinetic profile.
-
Poor Pharmacokinetics: this compound has a high total blood clearance (76 mL/min/kg) and a very short terminal half-life (0.4 hours) in mice[5]. This leads to low concentrations of the free compound in both plasma and the brain, which may not be sufficient to achieve the receptor occupancy required for a robust in vivo effect.
-
High Plasma Protein Binding: this compound exhibits high binding to plasma proteins in both mice and rats, further reducing the concentration of the free, active compound that can reach the target receptor in the brain.
Q3: How does the unique binding site of this compound affect experimental outcomes?
A3: this compound has a novel mechanism of action, binding to the extracellular Venus flytrap (VFT) domain of the mGlu7 receptor, rather than the seven-transmembrane domain targeted by many other allosteric modulators. This has several implications:
-
No Direct Competition with Orthosteric Ligands at the Binding Site: While it binds to the VFT domain, it does not directly compete with the orthosteric agonist binding pocket. Instead, it prevents the conformational change (the closure of the "flytrap") required for receptor activation.
-
Potential for Different Functional Effects: This unique mechanism may lead to different functional consequences compared to allosteric modulators that bind within the transmembrane domain. This could manifest as variations in downstream signaling pathway engagement.
Troubleshooting Guides
Inconsistent In Vitro Potency (IC50)
| Potential Cause | Troubleshooting Steps |
| Different Assay Systems | Carefully document and compare your assay conditions (cell line, receptor source, etc.) with published literature. Be aware that IC50 values are context-dependent and direct comparisons between different assay types can be misleading. |
| Choice of Agonist | If possible, test this compound's inhibitory effect against multiple mGlu7 agonists (e.g., L-AP4 and LSP4-2022) to characterize its mode of antagonism in your system. |
| Assay Variability | Standardize all assay parameters within and between experiments. This includes cell passage number, seeding density, reagent concentrations, and incubation times. Run a known mGlu7 antagonist with a well-characterized IC50 as a positive control in every experiment. |
Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | Consider alternative dosing strategies to overcome the short half-life, such as continuous infusion via osmotic mini-pumps. If using intraperitoneal (i.p.) injections, a more frequent dosing schedule may be necessary. |
| Low Brain Penetration | When possible, measure the free concentration of this compound in the brain and plasma of your experimental animals to correlate drug exposure with the observed behavioral or physiological effects. |
| Off-Target Effects | While this compound is reported to be selective for mGlu7, it is good practice to include control experiments with mGlu7 knockout animals to confirm that the observed in vivo effects are indeed mediated by the target receptor. |
Experimental Protocols
Calcium Mobilization Assay for mGlu7 Antagonism
This protocol is designed to assess the inhibitory effect of this compound on mGlu7 receptor activation by measuring changes in intracellular calcium.
-
Cell Culture: Culture HEK293 cells stably co-expressing the human mGlu7 receptor and a promiscuous G-protein (e.g., Gα16) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of an mGlu7 agonist (e.g., L-AP4) at a concentration that elicits a submaximal response (EC80).
-
Assay Procedure:
-
Wash the cells with assay buffer after dye loading.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the mGlu7 agonist to all wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM test is used to assess the anxiolytic effects of this compound.
-
Apparatus: The maze consists of two open arms and two closed arms (enclosed by high walls), elevated from the floor. The dimensions for mice are typically 25-30 cm long and 5 cm wide for the arms.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., via i.p. injection) at the desired dose and time before testing. The pre-treatment time should be determined based on the compound's pharmacokinetic profile. A vehicle control group should be included.
-
Test Procedure:
-
Place a mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can also be measured as an indicator of general locomotor activity.
Visualizations
mGlu7 Signaling Pathway
References
- 1. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing XAP044 powder.
Disclaimer: The following information is provided as a template for a technical support center. "XAP044" is not a known commercially available compound, and the data presented here is illustrative. Please substitute the information below with the specific data for your compound of interest.
Best Practices for Handling and Storing this compound Powder
Proper handling and storage of this compound powder are critical for ensuring its stability, activity, and the safety of laboratory personnel. This guide provides best practices and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture. |
| Light | Amber vial or dark container | Prevents photodegradation. |
| Humidity | Desiccated environment | This compound is hygroscopic and can degrade in the presence of moisture. |
Q2: How should I safely handle this compound powder?
Always handle this compound powder in a designated area, such as a chemical fume hood, to avoid inhalation. Personal Protective Equipment (PPE) is mandatory.
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A properly fitted N95 or higher-rated respirator is recommended when handling larger quantities.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, follow this general protocol:
-
Equilibrate the vial of this compound powder to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the desired amount of powder using an analytical balance in a chemical fume hood.
-
Add the appropriate solvent (see solubility table below) to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound in various solvents is summarized below. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ≈ 10 mg/mL (≈ 20 mM) |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Q5: I am having trouble dissolving the this compound powder. What should I do?
If you are experiencing solubility issues, consider the following:
-
Increase Sonication Time: Gently sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. Caution: Do not overheat, as this may cause degradation.
-
Use a Different Solvent: If your experimental protocol allows, consider using a solvent in which this compound has higher solubility, such as DMSO.
Q6: My experimental results are inconsistent. Could this be related to the this compound?
Inconsistent results can stem from several factors related to the compound:
-
Improper Storage: Ensure the powder and stock solutions have been stored correctly to prevent degradation.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions. Aliquot the stock solution into single-use volumes.
-
Inaccurate Pipetting: Use calibrated pipettes for accurate dispensing of the compound.
Q7: I observed precipitation in my cell culture media after adding this compound. How can I prevent this?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds.
-
Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the media.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.5%) to avoid toxicity and precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
Experimental Protocols and Visualizations
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the tyrosine kinase, TK1, preventing the downstream activation of the Pro-Survival Pathway.
Caption: Hypothetical signaling pathway showing this compound inhibition of TK1.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using a standard MTT assay.
Caption: Workflow for a typical cell viability (MTT) assay with this compound.
Validation & Comparative
A Comparative Analysis of XAP044 and Other mGlu7 Antagonists for Preclinical Research
An in-depth evaluation of the efficacy and methodologies of XAP044, MMPIP, and ADX71743, key antagonists of the metabotropic glutamate receptor 7 (mGlu7), is presented for researchers and drug development professionals. This guide synthesizes available preclinical data to offer a clear comparison of their performance, supported by detailed experimental protocols.
Metabotropic glutamate receptor 7 (mGlu7) has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including anxiety, depression, and psychosis. As a presynaptic receptor, mGlu7 plays a crucial role in modulating glutamate and GABA release. The development of selective antagonists for this receptor is a key area of research. This guide provides a comparative overview of the efficacy of a novel mGlu7 antagonist, this compound, against other well-characterized antagonists, MMPIP and ADX71743.
Differentiating mGlu7 Antagonists: Mechanism of Action
A key distinction between these antagonists lies in their binding sites and mechanisms of action. This compound is a selective antagonist that uniquely binds to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, a region typically associated with orthosteric agonist binding.[1] In contrast, MMPIP and ADX71743 are negative allosteric modulators (NAMs) that bind to the seven-transmembrane domain of the receptor.[2] This difference in binding site can lead to distinct functional consequences and pharmacological profiles.
In Vitro Efficacy: A Quantitative Comparison
The potency of these antagonists has been evaluated in various in vitro assays. A direct comparison in a cAMP accumulation assay revealed similar IC50 values for MMPIP and ADX71743, while this compound did not show activity in this specific assay format, highlighting its different modulatory properties. However, in assays measuring the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, this compound demonstrates high potency.
| Compound | Assay Type | Cell Line/Tissue | Agonist | IC50 | Reference |
| This compound | LTP Inhibition | Mouse Brain Slices (Lateral Amygdala) | - | 88 nM | |
| [35S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 | ~2.5 µM | ||
| cAMP Accumulation | T-REx 293 cells expressing mGlu7 | Forskolin | No effect | ||
| MMPIP | cAMP Accumulation | T-REx 293 cells expressing mGlu7 | L-Glutamate | 0.38 µM | |
| Ca2+ Mobilization | CHO cells expressing rat mGlu7 with Gα15 | L-AP4 | 26 nM | ||
| cAMP Accumulation | CHO cells expressing rat mGlu7 | L-AP4 | 220 nM | ||
| ADX71743 | cAMP Accumulation | T-REx 293 cells expressing mGlu7 | L-Glutamate | 0.44 µM | |
| Ca2+ Mobilization | In-house cell lines | - | 300 nM |
Table 1: Comparative In Vitro Efficacy of mGlu7 Antagonists. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, MMPIP, and ADX71743 in various functional assays.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these mGlu7 antagonists has been investigated in rodent models of anxiety and psychosis. All three compounds have demonstrated anxiolytic-like effects, though the specific behavioral tests and effective doses vary.
| Compound | Animal Model | Behavioral Test | Effective Dose | Observed Effect | Reference |
| This compound | Mouse | Stress-Induced Hyperthermia | 30 - 60 mg/kg | Attenuation of stress-induced rise in body temperature | |
| Mouse | Chronic Subordinate Colony Housing | 100 mg/kg/day | Prevention of chronic stress-induced anxiety and physiological changes | ||
| MMPIP | Mouse | MK-801-Induced Hyperactivity | 15 mg/kg | Inhibition of hyperactivity | |
| Mouse | DOI-Induced Head Twitches | 5, 10, 15 mg/kg | Inhibition of head twitches | ||
| ADX71743 | Mouse | MK-801-Induced Hyperactivity | 5, 15 mg/kg | Inhibition of hyperactivity | |
| Mouse | DOI-Induced Head Twitches | 2.5, 5, 10 mg/kg | Inhibition of head twitches | ||
| Rat/Mouse | Marble Burying & Elevated Plus Maze | 50, 100, 150 mg/kg (s.c.) | Anxiolytic-like effects |
Table 2: Comparative In Vivo Efficacy of mGlu7 Antagonists. This table outlines the effects of this compound, MMPIP, and ADX71743 in various animal models relevant to anxiety and psychosis.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like mGlu7.
Protocol:
-
Cell Culture: T-REx 293 cells stably expressing the human mGlu7 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 40,000 cells per well and incubated overnight.
-
Compound Incubation: The next day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Test compounds (this compound, MMPIP, or ADX71743) are added at various concentrations and incubated for a defined period (e.g., 15 minutes).
-
Agonist Stimulation: An mGlu7 agonist (e.g., 6.26 mM L-Glutamate, corresponding to the EC80) and a stimulant of adenylyl cyclase (e.g., 5 µM forskolin) are added to the wells.
-
Lysis and Detection: After a further incubation period (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP levels are determined using a commercially available cAMP detection kit (e.g., HTRF-based assay).
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Inhibition of Long-Term Potentiation (LTP) Electrophysiology Assay
This electrophysiological assay assesses the effect of antagonists on synaptic plasticity in brain slices, specifically the inhibition of long-term potentiation (LTP) in the amygdala, a key brain region involved in fear and anxiety.
Protocol:
-
Brain Slice Preparation: Acute coronal brain slices (e.g., 300 µm thick) containing the lateral amygdala are prepared from adult mice. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with aCSF at a physiological temperature (e.g., 30-32°C). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the lateral amygdala using a glass microelectrode.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by stimulating afferent fibers at a low frequency (e.g., 0.033 Hz).
-
Antagonist Application: The mGlu7 antagonist (e.g., this compound) is bath-applied at the desired concentration for a 20-minute period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following the HFS to measure the magnitude of LTP.
-
Data Analysis: The fEPSP slope is measured and normalized to the baseline recording. The degree of LTP is quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Conclusion
This compound represents a novel class of mGlu7 antagonist with a distinct mechanism of action compared to the negative allosteric modulators MMPIP and ADX71743. While all three compounds demonstrate efficacy in preclinical models, their differing pharmacological profiles suggest they may have distinct therapeutic applications. The choice of antagonist for a particular research application should be guided by the specific scientific question and the desired pharmacological effect, taking into account their varying potencies in different assay systems. The detailed protocols provided herein should facilitate the direct comparison and further investigation of these and other novel mGlu7 antagonists.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to XAP044 and AMN082 for In Vivo mGlu7 Studies
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 7 (mGlu7) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a detailed comparison of two key pharmacological tools used for in vivo studies of mGlu7: the antagonist XAP044 and the allosteric agonist AMN082. This comparison is based on available experimental data to aid researchers in selecting the appropriate compound for their studies.
At a Glance: this compound vs. AMN082
| Feature | This compound | AMN082 |
| Primary Function | Selective mGlu7 Antagonist[1] | Selective mGlu7 Allosteric Agonist[2][3] |
| Binding Site | Venus Flytrap Domain (VFTD)[1] | Transmembrane Domain |
| Reported In Vivo Effects | Anxiolytic-like, antidepressant-like, reduces fear acquisition | Conflicting results: both anxiogenic-like and anxiolytic-like effects reported. Can modulate fear acquisition and extinction |
| Key Considerations | Novel mechanism of action, consistent with genetic knockout phenotypes | Potential for off-target effects on monoamine transporters due to rapid metabolism, can induce receptor internalization |
In-Depth Pharmacological Profile
While direct head-to-head in vivo studies are limited, a comparative overview of their pharmacological properties can be synthesized from existing literature.
Table 1: Pharmacodynamic Properties
| Parameter | This compound | AMN082 |
| Mechanism of Action | Antagonizes mGlu7 by binding to the extracellular Venus Flytrap Domain, preventing receptor activation by orthosteric agonists. | Positively modulates mGlu7 activity by binding to an allosteric site within the transmembrane domain, enhancing the effect of the endogenous ligand glutamate. |
| Selectivity | Selective for mGlu7 over other mGlu receptors. | Selective for mGlu7 over other mGlu receptor subtypes and selected ionotropic glutamate receptors. |
| In Vitro Potency | IC50 = 88 nM (inhibition of lateral amygdala LTP) | EC50 = 64-290 nM (cAMP accumulation and GTPγS binding) |
Table 2: In Vivo Behavioral Effects
| Behavioral Paradigm | This compound | AMN082 |
| Fear Conditioning | Reduces freezing during the acquisition of Pavlovian fear conditioning. | Modulates both the acquisition and extinction of conditioned fear. |
| Anxiety Models (e.g., Elevated Plus Maze) | Demonstrates anxiolytic-like effects. | Reports are conflicting, with both anxiogenic and anxiolytic-like effects observed. |
| Stress Models | Exhibits anti-stress and antidepressant-like efficacy in rodent models. | Elevates plasma stress hormones (corticosterone and corticotropin) in an mGluR7-dependent manner. |
Signaling Pathways and Mechanisms of Action
The distinct binding sites of this compound and AMN082 lead to opposing effects on the mGlu7 signaling cascade. mGlu7 is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.
This compound: Antagonistic Action
This compound binds to the Venus Flytrap Domain (VFTD) of the mGlu7 receptor, the same domain where the endogenous agonist glutamate binds. By occupying this site, this compound prevents the conformational change necessary for receptor activation, thereby blocking the downstream signaling cascade.
AMN082: Allosteric Agonist Action
AMN082 binds to a distinct allosteric site within the transmembrane domain of the mGlu7 receptor. This binding event induces a conformational change that mimics or enhances the effect of glutamate binding, leading to the activation of the G-protein and subsequent downstream signaling.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible in vivo research. Below are representative workflows for common behavioral assays used to study mGlu7 function with these compounds.
Fear Conditioning Workflow
This paradigm assesses associative fear learning and memory.
Protocol Details:
-
Animals: Typically, adult male mice or rats are used.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker/light for the conditioned stimulus (CS).
-
Procedure:
-
Habituation: Animals are allowed to explore the conditioning chamber for a set period.
-
Drug Administration: this compound, AMN082, or vehicle is administered at a specified time before conditioning (e.g., 30 minutes).
-
Conditioning: The animal is presented with a neutral stimulus (e.g., a tone or light) that co-terminates with a mild foot shock (unconditioned stimulus, US). This pairing is typically repeated several times.
-
Contextual Fear Test: 24 hours later, the animal is returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Test: The animal is placed in a novel context and presented with the CS alone. Freezing behavior is again measured.
-
Elevated Plus Maze (EPM) Workflow
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Protocol Details:
-
Animals: Typically, adult male mice or rats are used.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Drug Administration: this compound, AMN082, or vehicle is administered at a specified time before testing.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).
-
Data Collection: The session is recorded, and software is used to track the animal's movement.
-
Analysis: The primary measures of anxiety are the time spent in and the number of entries into the open arms versus the closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Conclusion and Recommendations
Both this compound and AMN082 are valuable tools for probing the function of mGlu7 in vivo. However, their distinct mechanisms of action and differing pharmacological profiles necessitate careful consideration in experimental design and data interpretation.
-
This compound appears to be a more straightforward tool for studying the effects of mGlu7 blockade. Its antagonist action at the orthosteric binding site and its in vivo effects that are consistent with genetic deletion of mGlu7 provide a clearer picture of the consequences of reduced mGlu7 signaling.
-
AMN082 , as an allosteric agonist, offers a way to study the effects of enhanced mGlu7 signaling. However, researchers must be cautious of its potential off-target effects, particularly on monoamine transporters, which can confound the interpretation of behavioral data. The observation that AMN082 can induce receptor internalization further complicates its use as a simple agonist, as this may lead to a functional antagonism over time.
References
Cross-Validation of XAP044's Effects Using mGlu7 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of XAP044, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), with the phenotype of mGlu7 knockout (KO) mice. The data presented herein serves to cross-validate the on-target effects of this compound, demonstrating that its pharmacological actions phenocopy the genetic ablation of its target. This objective comparison is supported by quantitative data from key behavioral and electrophysiological experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and mGlu7
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G-protein coupled receptor widely expressed in the central nervous system. It plays a crucial role in modulating neurotransmitter release and synaptic plasticity.[1] As such, mGlu7 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.
This compound is a potent and selective antagonist of mGlu7, with an IC50 of 88 nM. It exhibits a novel mechanism of action by binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor, rather than the transmembrane domain typical for many allosteric modulators.[2] Studies have shown that this compound is brain penetrant and produces anti-stress, antidepressant-, and anxiolytic-like effects in rodent models.[2]
To confirm that the observed effects of this compound are indeed mediated by its action on mGlu7, experiments using mGlu7 knockout mice are essential. If the behavioral and physiological effects of this compound are absent in mice lacking the mGlu7 receptor, it provides strong evidence for the compound's on-target specificity.
Comparative Data: this compound vs. mGlu7 Knockout Mice
The following tables summarize the quantitative data from key experiments comparing the effects of this compound administration in wild-type (WT) mice with the phenotype of mGlu7 KO mice.
Anxiety-Related Behavior: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Group | Treatment/Genotype | Time in Open Arms (% of total time) | Open Arm Entries (% of total entries) | Reference |
| Wild-Type | Vehicle | ~15-20% | ~20-25% | |
| Wild-Type | This compound (30 mg/kg) | Increased | Increased | |
| mGlu7 KO | Untreated | Significantly Increased vs. WT | Significantly Increased vs. WT |
Note: Specific percentage increases for this compound were not explicitly quantified in the provided search results, but were described as significant.
Fear and Learning: Fear Conditioning
Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event. Freezing behavior is a common measure of fear in rodents.
| Group | Treatment/Genotype | Freezing during Cued Fear Test (%) | Freezing during Contextual Fear Test (%) | Reference |
| Wild-Type | Vehicle | ~40-50% | ~50-60% | |
| Wild-Type | This compound (60 mg/kg) | Reduced during acquisition | No significant effect on recall | |
| mGlu7 KO | Untreated | Significantly Reduced vs. WT | Significantly Reduced vs. WT |
Synaptic Plasticity: Long-Term Potentiation (LTP) in the Amygdala
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory. In the lateral amygdala, LTP is considered a correlate of fear learning.
| Group | Treatment/Genotype | LTP Induction | Reference |
| Wild-Type | Vehicle | Robust LTP | |
| Wild-Type | This compound (88 nM) | LTP Inhibited | |
| mGlu7 KO | Vehicle | Normal LTP | |
| mGlu7 KO | This compound | No effect on LTP |
Experimental Protocols
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Adult male C57BL/6J mice are used.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
An automated tracking system records the time spent in and the number of entries into each arm.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated.
Auditory Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.
-
Animals: Adult male C57BL/6J mice are used.
-
Procedure:
-
Day 1 (Conditioning):
-
Mice are placed in the conditioning chamber and allowed to habituate for 2-3 minutes.
-
An auditory cue (conditioned stimulus, CS; e.g., a tone) is presented for 20-30 seconds.
-
The termination of the CS is immediately followed by a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 1-2 seconds).
-
This CS-US pairing is repeated 2-3 times with an inter-trial interval of 1-2 minutes.
-
This compound or vehicle is administered i.p. 30 minutes before the conditioning phase.
-
-
Day 2 (Contextual Fear Test):
-
Mice are returned to the same conditioning chamber without the presentation of the CS or US.
-
Freezing behavior is recorded for 5 minutes.
-
-
Day 3 (Cued Fear Test):
-
Mice are placed in a novel context with different visual and olfactory cues.
-
After a habituation period, the auditory CS is presented without the US.
-
Freezing behavior is recorded during the CS presentation.
-
-
-
Data Analysis: The percentage of time spent freezing is automatically scored.
In Vitro Long-Term Potentiation (LTP) in the Lateral Amygdala
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices (300-400 µm) containing the amygdala are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiology:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the external capsule to stimulate afferent fibers to the lateral amygdala.
-
A recording electrode is placed in the lateral amygdala to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
fEPSPs are recorded for at least 60 minutes post-HFS.
-
This compound is bath-applied at the desired concentration before and during the HFS.
-
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the baseline.
Visualizations
mGlu7 Signaling Pathway
Caption: Presynaptic mGlu7 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cross-Validation Logic
Caption: Logical workflow for cross-validating the on-target effects of this compound.
Conclusion
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
XAP044: An Examination of its Selectivity Across Neurotransmitter Systems
A Comparative Guide for Researchers and Drug Development Professionals
The metabotropic glutamate receptor 7 (mGlu7), a presynaptic G-protein coupled receptor, plays a crucial role in the modulation of neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. XAP044 has emerged as a potent and selective antagonist of the mGlu7 receptor, demonstrating promise in preclinical studies.[1][2] This guide provides a comparative analysis of this compound's selectivity profile in relation to other neurotransmitter systems, alongside alternative mGlu7 modulators, supported by available experimental data.
Comparative Selectivity Profile of mGlu7 Modulators
To provide a clearer picture of its relative selectivity, this guide compares this compound with other commonly used mGluR modulators. The data presented below is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which it was generated.
| Compound | Primary Target | Mechanism of Action | mGlu1a IC₅₀ (µM) | mGlu2 IC₅₀ (µM) | mGlu3 IC₅₀ (µM) | mGlu4 IC₅₀ (µM) | mGlu5a IC₅₀ (µM) | mGlu7 IC₅₀ (µM) | mGlu8 IC₅₀ (µM) | Other Notable Off-Target Activity |
| This compound | mGlu7 | Antagonist (Venus Flytrap Domain) | >10 | >10 | >10 | >10 | >10 | 0.088 - 4 * | >10 | Low affinity for Vasopressin 1a and Oxytocin receptors |
| LY341495 | Broad Spectrum mGluR | Antagonist (Orthosteric) | 7.8[4][5] | 0.021 | 0.014 | 22 | 8.2 | 0.99 | 0.17 | Primarily active at mGlu receptors |
| ADX71743 | mGlu7 | Negative Allosteric Modulator (NAM) | Inactive | Inactive | Inactive | Inactive | Inactive | Potent and Selective | Inactive | Data on broad off-target screening is limited |
| MMPIP | mGlu7 | Negative Allosteric Modulator (NAM) | Inactive | Inactive | Inactive | Inactive | Inactive | Selective | Inactive | Data on broad off-target screening is limited |
| AMN082 | mGlu7 | Positive Allosteric Modulator (PAM) | Inactive | Inactive | Inactive | Inactive | Inactive | Selective (EC₅₀ = 0.064-0.29 µM) | Inactive | Active at monoamine transporters: SERT (Kᵢ = 323 nM), DAT (Kᵢ = 3020 nM), NET (Kᵢ = 3410 nM) for its metabolite |
*The reported IC₅₀ for this compound at the mGlu7 receptor varies between studies, potentially due to different assay conditions.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the mGlu7 signaling pathway and a general workflow for a receptor binding assay.
Caption: Simplified mGlu7 signaling pathway and the antagonistic action of this compound.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's selectivity. Below are generalized methodologies for key assays used to determine the effect of compounds on neurotransmitter systems.
Radioligand Binding Assay (for determining IC₅₀/Kᵢ)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells with recombinant human mGlu7) are harvested.
-
Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-LY341495 for mGluRs) and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.
-
The Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assay (e.g., GTPγS Binding Assay)
This assay measures the functional consequence of receptor activation (or inhibition) by assessing G-protein activation.
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells expressing the target receptor are prepared.
-
-
Assay Procedure:
-
The membranes are incubated in an assay buffer containing GDP, the agonist (e.g., L-AP4 for mGlu7), varying concentrations of the antagonist (e.g., this compound), and [³⁵S]GTPγS.
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
-
Separation and Detection:
-
The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins (which are associated with the membranes) is quantified by scintillation counting.
-
-
Data Analysis:
-
The antagonist's effect is measured as the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Conclusion
The available evidence strongly suggests that this compound is a selective mGlu7 receptor antagonist. Its unique mechanism of action, targeting the Venus flytrap domain, may contribute to its high selectivity. However, for a comprehensive understanding of its potential off-target effects, further studies employing broad screening panels against a wide array of neurotransmitter receptors, ion channels, and transporters are warranted.
In comparison to the broad-spectrum mGluR antagonist LY341495, this compound offers significantly higher selectivity for mGlu7. When compared to other selective mGlu7 modulators like ADX71743 and MMPIP, this compound provides an alternative pharmacological tool with a distinct binding site. The off-target activity of the mGlu7 PAM, AMN082, at monoamine transporters highlights the importance of thorough selectivity profiling in interpreting in vivo results.
For researchers in neuroscience and drug development, this compound represents a valuable tool for dissecting the physiological and pathological roles of the mGlu7 receptor. Future research should aim to provide a more complete quantitative picture of its selectivity to further solidify its standing as a highly specific pharmacological agent.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthosteric versus allosteric antagonism of mGlu7 with XAP044.
A Comprehensive Guide to Orthosteric and Allosteric Antagonism of mGlu7, Featuring XAP044
This guide provides a detailed comparison of orthosteric and allosteric antagonism of the metabotropic glutamate receptor 7 (mGlu7), with a specific focus on the novel antagonist this compound. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, presents supporting experimental data, and provides an overview of the methodologies used to characterize these compounds.
Introduction to mGlu7 Antagonism
The metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release.[1][2][3] Its involvement in various neurological and psychiatric disorders, including anxiety, depression, and post-traumatic stress disorder, has made it a significant target for drug discovery.[4][5] Antagonists of mGlu7 can be broadly classified into two categories based on their binding site and mechanism of action: orthosteric antagonists and allosteric modulators.
Orthosteric antagonists directly compete with the endogenous agonist, glutamate, at its binding site located in the extracellular Venus Flytrap Domain (VFTD) of the receptor.
Allosteric modulators , on the other hand, bind to a topographically distinct site on the receptor. Negative allosteric modulators (NAMs) are a type of allosteric modulator that reduce the receptor's response to the orthosteric agonist. Most known mGlu7 NAMs, such as ADX71743 and MMPIP, bind within the seven-transmembrane (7TM) domain of the receptor.
This compound: A Novel Antagonist with a Unique Mechanism
This compound is a selective mGlu7 antagonist that presents a unique mechanism of action, distinguishing it from classical orthosteric and allosteric antagonists. While it acts allosterically, its binding site is not in the 7TM domain. Instead, this compound binds to a novel pocket within the VFTD, near the orthosteric glutamate binding site. By binding to this site, this compound prevents the conformational change—the "closure" of the VFTD—that is necessary for receptor activation by an orthosteric agonist. This mode of action effectively blocks the downstream G protein signaling cascade.
Comparative Data of mGlu7 Antagonists
The following tables summarize the quantitative data for this compound and other representative mGlu7 antagonists.
Table 1: Binding and Functional Potency of mGlu7 Antagonists
| Compound | Type | Binding Site | Assay | Potency (IC₅₀) | Reference |
| This compound | Allosteric Antagonist (NAM) | Venus Flytrap Domain (VFTD) | Inhibition of LTP in mouse amygdala slices | 88 nM | |
| DL-AP4-induced [³⁵S]GTPγS binding (rat mGlu7a) | 2.8 - 3.5 µM | ||||
| Functional Assays (general) | 1 - 4 µM | ||||
| ADX71743 | Allosteric Antagonist (NAM) | 7-Transmembrane (7TM) Domain | Functional Assay | 300 nM | |
| L-AP4-mediated activation (human mGlu7) | 63 ± 2 nM | ||||
| L-AP4-mediated activation (rat mGlu7) | 88 ± 9 nM | ||||
| MMPIP | Allosteric Antagonist (NAM) | 7-Transmembrane (7TM) Domain | Inhibition of L-Glu inhibition of cAMP | 0.34 ± 0.14 µM |
Table 2: In Vivo Effects of mGlu7 Antagonists
| Compound | Animal Model | Behavioral Effect | Reference |
| This compound | Rodent | Anti-stress, antidepressant, and anxiolytic-like efficacy | |
| ADX71743 | Rat/Mouse | Anxiolytic-like profile in marble burying and elevated plus maze tests |
Experimental Protocols
The characterization of mGlu7 antagonists involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Radioligand Binding Assays (e.g., [³⁵S]GTPγS Binding)
-
Objective: To measure the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
-
Methodology:
-
Cell membranes expressing the mGlu7 receptor are prepared.
-
Membranes are incubated with a fixed concentration of an orthosteric agonist (e.g., L-AP4) to stimulate the receptor.
-
Increasing concentrations of the antagonist (e.g., this compound) are added to the incubation mixture.
-
[³⁵S]GTPγS is added, and the mixture is incubated to allow for binding to the activated G proteins.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound ligand via filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter. The IC₅₀ value is determined by measuring the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
cAMP Accumulation Assays
-
Objective: To determine the inhibitory effect of mGlu7 antagonists on the agonist-mediated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Methodology:
-
Cells expressing mGlu7 are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
An mGlu7 agonist (e.g., L-glutamate) is added, which activates the inhibitory G protein (Gi/o) coupled to the receptor, leading to a decrease in cAMP production.
-
Increasing concentrations of the antagonist are co-incubated to assess their ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Cell lysates are collected, and the cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The IC₅₀ value is calculated as the concentration of antagonist that restores cAMP levels to 50% of the maximal inhibition caused by the agonist.
-
Electrophysiology (e.g., Long-Term Potentiation)
-
Objective: To assess the effect of mGlu7 antagonists on synaptic plasticity, such as long-term potentiation (LTP), in native brain tissue.
-
Methodology:
-
Acute brain slices containing the region of interest (e.g., the amygdala or hippocampus) are prepared from rodents.
-
Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid.
-
A stimulating electrode is placed to activate a synaptic pathway, and a recording electrode measures the postsynaptic response.
-
A baseline synaptic response is established.
-
LTP is induced by a high-frequency stimulation (HFS) protocol.
-
The antagonist is washed into the bath, and the HFS protocol is repeated to determine the effect of the compound on LTP induction.
-
The degree of potentiation is quantified and compared between treated and untreated slices.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of mGlu7 and Points of Inhibition
Caption: mGlu7 signaling pathway and sites of antagonist action.
Orthosteric vs. Allosteric Antagonism of mGlu7
Caption: Comparison of orthosteric and allosteric antagonism.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing novel mGlu7 antagonists.
Conclusion
The study of mGlu7 antagonism reveals diverse mechanisms for modulating receptor activity. While traditional allosteric modulators target the 7TM domain, this compound represents a novel class of antagonist that binds to the extracellular VFTD at a site distinct from the orthosteric pocket. This unique mechanism of action, preventing the agonist-induced conformational change, provides a valuable tool for probing the function of mGlu7 in the central nervous system. The data presented here highlight the distinct pharmacological profiles of orthosteric versus different types of allosteric antagonists, offering a foundation for the rational design of future therapeutics targeting the mGlu7 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Anxiolytic Effects of XAP044: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the published findings on the anxiolytic effects of XAP044, a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). Intended for researchers, scientists, and drug development professionals, this document outlines the experimental data supporting this compound's mechanism of action and compares its preclinical efficacy with established anxiolytic drug classes, namely benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). Detailed experimental protocols for key behavioral assays are provided to facilitate the replication and further investigation of these findings.
Executive Summary
This compound has demonstrated promising anxiolytic-like effects in rodent models. It acts as a selective antagonist at the mGlu7 receptor, a G-protein coupled receptor implicated in the modulation of anxiety and stress responses. Published data indicates that this compound reduces anxiety-related behaviors in the elevated plus-maze and stress-induced hyperthermia tests, and also decreases fear responses in conditioning paradigms.[1] This guide presents a compilation of the quantitative data from these studies, offers detailed methodologies for their replication, and provides a comparative context against traditional anxiolytics.
Mechanism of Action: The mGlu7 Signaling Pathway
This compound exerts its anxiolytic effects by selectively blocking the mGlu7 receptor.[1] Unlike orthosteric antagonists that bind directly to the glutamate binding site, this compound is a negative allosteric modulator that binds to the Venus flytrap domain of the receptor.[1][2] The mGlu7 receptor is predominantly coupled to the Gαi/o subfamily of G-proteins.[3] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting presynaptic Ca2+ channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By antagonizing this receptor, this compound is presumed to disinhibit presynaptic glutamate release in key brain regions involved in anxiety, such as the amygdala, ultimately leading to its anxiolytic effects.
Figure 1. Simplified signaling pathway of the mGlu7 receptor and the antagonistic action of this compound.
Preclinical Efficacy of this compound: A Data-Driven Overview
The anxiolytic potential of this compound has been evaluated in several well-established rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.
| Behavioral Assay | Animal Model | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |
| Elevated Plus-Maze | Mouse | 30 | Increased time spent in open arms | |
| Stress-Induced Hyperthermia | Mouse | 30, 60 | Attenuated the stress-induced rise in body temperature | |
| Fear Conditioning | Mouse | 60 | Reduced freezing behavior during fear acquisition |
Table 1. Summary of this compound's Anxiolytic-like Effects in Rodent Models.
Comparative Performance: this compound vs. Alternative Anxiolytics
A direct head-to-head comparison of this compound with other anxiolytics in the same studies is not yet available in the published literature. However, by examining data from studies using identical behavioral paradigms, an indirect comparison can be made.
| Drug Class | Mechanism of Action | Elevated Plus-Maze (Mice) | Stress-Induced Hyperthermia (Mice) | Potential Side Effects |
| This compound (mGlu7 Antagonist) | Blocks presynaptic mGlu7 receptors, modulating glutamate release. | Anxiolytic-like effect at 30 mg/kg. | Anxiolytic-like effect at 30-60 mg/kg. | To be fully determined in clinical studies. |
| Benzodiazepines (e.g., Diazepam) | Positive allosteric modulators of GABAA receptors, enhancing GABAergic inhibition. | Anxiolytic effects observed at 1-2 mg/kg. | Anxiolytic-like effects reported. | Sedation, cognitive impairment, dependence, withdrawal syndrome. |
| SSRIs (e.g., Fluoxetine) | Inhibit the reuptake of serotonin, increasing its synaptic availability. | Variable effects; some studies show anxiolytic-like effects after chronic treatment. | Anxiolytic-like effects observed after chronic, but not acute, administration. | Nausea, insomnia, sexual dysfunction, delayed onset of action. |
Table 2. Indirect Comparison of this compound with Benzodiazepines and SSRIs.
Experimental Protocols for Replication
To facilitate the independent replication of the anxiolytic findings for this compound, detailed protocols for the key behavioral assays are provided below.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to testing.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the time spent in the open arms, closed arms, and the number of entries into each arm using an automated tracking system.
-
-
Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Figure 2. Experimental workflow for the Elevated Plus-Maze test.
Stress-Induced Hyperthermia (SIH)
The SIH test measures the change in body temperature of a rodent in response to a mild stressor, providing a physiological measure of anxiety.
-
Apparatus: A rectal thermometer.
-
Procedure:
-
House mice individually for at least 24 hours before the test.
-
On the test day, measure the basal rectal temperature (T1) of the mouse.
-
Immediately after the first measurement, return the mouse to its home cage.
-
10 minutes after the first measurement, measure the rectal temperature again (T2). The stressor is the handling and temperature measurement itself.
-
Calculate the difference in temperature (ΔT = T2 - T1).
-
-
Anxiolytic Effect: A reduction in the ΔT is indicative of an anxiolytic effect.
Fear Conditioning
This paradigm assesses fear learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue.
-
Procedure:
-
Conditioning Phase: Place the mouse in the conditioning chamber. Present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with a mild aversive unconditioned stimulus (US; e.g., a footshock).
-
Testing Phase (Contextual): 24 hours later, place the mouse back into the same chamber (without the CS or US) and measure freezing behavior (a state of immobility).
-
Testing Phase (Cued): In a novel context, present the CS (tone) and measure freezing behavior.
-
-
Anxiolytic Effect: A reduction in freezing behavior during the conditioning or testing phases suggests an anxiolytic or fear-reducing effect.
Replication and Future Directions
While direct replication studies of the initial this compound findings have not been formally published, the anxiolytic-like phenotype observed in mGlu7 knockout and knockdown mice provides strong converging evidence for the on-target effects of this compound. Future research should focus on direct, head-to-head comparative studies of this compound with standard-of-care anxiolytics to better delineate its efficacy and therapeutic potential. Furthermore, investigation into the chronic effects of this compound and its potential for tolerance or dependence will be crucial for its development as a novel anxiolytic agent.
This guide is intended to be a living document and will be updated as new research on this compound and related compounds becomes available.
References
- 1. Antidepressant and anxiolytic-like effects in mice lacking the group III metabotropic glutamate receptor mGluR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of mGlu1 and mGlu5 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In situ hybridization to confirm mGlu7 expression in the region of interest for XAP044 studies.
For researchers, scientists, and drug development professionals investigating the therapeutic potential of XAP044, a selective mGlu7 antagonist, confirming the precise location and expression levels of its target, the metabotropic glutamate receptor 7 (mGlu7), is paramount. This guide provides a comprehensive overview of in situ hybridization (ISH) as a powerful technique to visualize mGlu7 mRNA expression within specific brain regions of interest, offering a direct anatomical correlate to the pharmacological effects of this compound.
This compound has demonstrated efficacy in preclinical models of stress, anxiety, and depression, with its mechanism of action rooted in the modulation of synaptic plasticity in brain regions such as the amygdala and hippocampus.[1][2] This compound acts as a negative allosteric modulator by binding to the Venus flytrap domain of the mGlu7 receptor, preventing its activation by glutamate.[3][4][5] Given that the distribution of mGlu7 is not uniform throughout the central nervous system, with high densities in areas like the olfactory bulb, hippocampus, hypothalamus, and sensory afferent pathways, pinpointing its expression is crucial for understanding the region-specific effects of this compound.
Comparing mRNA Detection Techniques for mGlu7 Expression
While several methods exist for quantifying mRNA, in situ hybridization offers the unique advantage of providing spatial resolution at the cellular level, which is often lost with techniques that rely on homogenized tissue, such as quantitative real-time PCR (qPCR). The following table provides a comparative overview of common mRNA detection methods.
| Feature | In Situ Hybridization (ISH) | Quantitative Real-Time PCR (qPCR) | Immunohistochemistry (IHC) |
| Analyte | mRNA | cDNA (from mRNA) | Protein |
| Primary Output | Spatial localization and semi-quantitative expression of mRNA | Quantitative expression of mRNA from a bulk tissue sample | Spatial localization and semi-quantitative expression of protein |
| Spatial Resolution | High (cellular/subcellular) | None (homogenized tissue) | High (cellular/subcellular) |
| Sensitivity | Moderate to high | Very high | Moderate to high |
| Specificity | High (probe-dependent) | High (primer-dependent) | Variable (antibody-dependent) |
| Quantitative Nature | Semi-quantitative (densitometry) to quantitative (single-molecule FISH) | Highly quantitative | Semi-quantitative (staining intensity) |
| Throughput | Low to moderate | High | Moderate to high |
| Advantages | Provides anatomical context to gene expression. | Highly sensitive and quantitative for assessing overall expression changes. | Visualizes the final gene product (protein) in its cellular context. |
| Disadvantages | Can be technically challenging; quantification can be complex. | Does not provide spatial information, making it impossible to distinguish between different cell types within a region. | Antibody specificity can be a concern; protein levels may not always correlate with mRNA levels. |
Experimental Protocol: In Situ Hybridization for mGlu7 mRNA
This protocol provides a generalized framework for non-radioactive in situ hybridization to detect mGlu7 mRNA in rodent brain tissue. Optimization of probe concentration, hybridization temperature, and washing stringency may be required.
I. Probe Preparation (Digoxigenin-labeled antisense RNA probe)
-
Template Generation: Linearize a plasmid containing the mGlu7 cDNA with a suitable restriction enzyme to allow for transcription of the antisense strand.
-
In Vitro Transcription: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using a commercially available transcription kit with a polymerase such as T7 or SP6, depending on the plasmid vector.
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides, for example, by ethanol precipitation.
-
Probe Quantification and Quality Control: Determine the concentration and integrity of the probe using spectrophotometry and gel electrophoresis.
II. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%) until it sinks.
-
Sectioning: Freeze the brain tissue and cut coronal sections (e.g., 20 µm) on a cryostat. Mount the sections onto coated slides.
III. Hybridization
-
Pre-hybridization Treatments:
-
Wash slides in PBS.
-
Permeabilize the tissue with a proteinase K treatment to improve probe penetration.
-
Post-fix with 4% PFA.
-
Treat with an acetylation solution to reduce non-specific binding.
-
-
Hybridization:
-
Apply a hybridization buffer containing the DIG-labeled mGlu7 probe to the tissue sections.
-
Incubate in a humidified chamber at an optimized temperature (e.g., 65°C) overnight to allow the probe to hybridize to the target mGlu7 mRNA.
-
IV. Post-Hybridization Washes and Detection
-
Stringency Washes: Perform a series of washes with saline-sodium citrate (SSC) buffer at increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.
-
Immunological Detection:
-
Block non-specific antibody binding sites with a blocking solution.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
-
Signal Visualization:
-
Incubate the sections with a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP), which will produce a colored precipitate at the site of probe hybridization.
-
Stop the color reaction when the desired signal-to-noise ratio is achieved.
-
V. Imaging and Analysis
-
Coverslipping and Imaging: Dehydrate the sections through a series of ethanol concentrations, clear with xylene, and coverslip with a mounting medium. Image the sections using a bright-field microscope.
-
Data Analysis: The presence of a colored precipitate indicates the location of mGlu7 mRNA expression. Semi-quantitative analysis can be performed by measuring the optical density of the signal in the region of interest.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the in situ hybridization workflow and the canonical mGlu7 signaling pathway.
Caption: Workflow for in situ hybridization of mGlu7 mRNA.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of XAP044: A Comparative Guide to Control Experiments
For Immediate Release
This guide provides a comprehensive comparison of experimental data and detailed protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of XAP044, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). By presenting a side-by-side analysis with other mGlu7 NAMs, this document aims to facilitate the design and interpretation of control experiments to validate the unique pharmacological properties of this compound.
This compound has emerged as a promising therapeutic candidate due to its novel mechanism of action, targeting the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[1] This contrasts with other allosteric modulators that typically bind within the transmembrane domain.[1] Understanding and validating this distinct mechanism is crucial for its continued development. This guide outlines key in vitro and ex vivo assays to confirm the target engagement, functional effects, and specificity of this compound.
Comparative Performance of mGlu7 Negative Allosteric Modulators
To objectively assess the performance of this compound, it is essential to compare its activity with other known mGlu7 NAMs, such as ADX71743 and MMPIP. The following tables summarize key quantitative data from functional assays.
Table 1: In Vitro Functional Antagonism of mGlu7 Receptor
| Compound | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| This compound | [³⁵S]GTPγS Binding | DL-AP4 | CHO-hmGlu7b | 2.8 | [1] |
| This compound | cAMP Accumulation | L-Glutamate | T-REx 293-mGlu7 | Not explicitly an antagonist in this assay | [2][3] |
| ADX71743 | cAMP Accumulation | L-Glutamate | T-REx 293-mGlu7 | 0.44 | |
| MMPIP | cAMP Accumulation | L-Glutamate | T-REx 293-mGlu7 | 0.38 |
Note: The cAMP accumulation assay with this compound showed it did not act as a typical antagonist but rather potentiated forskolin's effect, highlighting its distinct mechanism.
Table 2: Ex Vivo Inhibition of Long-Term Potentiation (LTP) in the Amygdala
| Compound | Assay Type | Brain Region | IC50 (nM) | Reference |
| This compound | Field Potential Recording | Lateral Amygdala | 88 | |
| ADX71743 | Not Reported | - | - | - |
| MMPIP | Not Reported | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein-coupled receptor (GPCR) activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human mGlu7b receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of the test compound (this compound or comparators).
-
Agonist Stimulation: Add a fixed concentration of the mGlu7 agonist, DL-AP4 (e.g., EC₉₀ concentration), to all wells except the basal and non-specific binding controls.
-
Initiate Binding: Add [³⁵S]GTPγS (0.1 nM) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay quantifies the level of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi/o-coupled receptors like mGlu7.
Protocol:
-
Cell Culture: Culture T-REx 293 cells stably expressing the mGlu7 receptor in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of the test compound (this compound, ADX71743, or MMPIP).
-
Forskolin and Agonist Stimulation: Add forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and a fixed concentration of L-Glutamate (e.g., EC₈₀) to the wells.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of agonist-induced cAMP production.
Amygdala Long-Term Potentiation (LTP) Recording
LTP is a form of synaptic plasticity that is a cellular correlate of learning and memory. This ex vivo assay assesses the effect of compounds on synaptic strength in a relevant brain circuit.
Protocol:
-
Slice Preparation: Prepare acute coronal slices (300-400 µm thick) containing the lateral amygdala from adult mice.
-
Recovery: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF. Position a stimulating electrode on the thalamic afferents to the lateral amygdala and a recording electrode in the lateral amygdala to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Compound Perfusion: Perfuse the slice with aCSF containing the desired concentration of the test compound (e.g., this compound) for at least 20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP between control and compound-treated slices.
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the mGlu7 signaling pathway, the experimental workflow for validating an mGlu7 antagonist, and the logical framework for confirming this compound's mechanism of action.
Caption: mGlu7 signaling pathway and the inhibitory effect of this compound.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of XAP044
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of XAP044, a potent and selective mGlu7 antagonist. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Molecular Weight | 380.13 g/mol [1] |
| Molecular Formula | C₁₅H₉IO₄[1] |
| Purity | ≥98%[1] |
| CAS Number | 196928-50-4[1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol[1] |
| Storage | Store at -20°C |
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the public domain, the chemical structure of this compound, 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one, identifies it as a halogenated organic compound . Therefore, it must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following experimental protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
-
This compound waste should be collected in a designated, properly labeled hazardous waste container.
-
Given its chemical nature, this compound waste should be segregated as halogenated organic waste . This is crucial as the disposal methods for halogenated and non-halogenated organic compounds often differ and mixing them can increase disposal costs and complexity.
-
The waste container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation. Keep the container closed except when adding waste.
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one" and the names of any solvents used.
-
The approximate concentrations of each component.
-
The date when the first waste was added.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
3. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed to the extent possible.
-
For containers of highly toxic chemicals, it is best practice to triple-rinse the container with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble).
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste in the designated halogenated organic waste container. For highly toxic substances, all three rinses should be collected as hazardous waste.
-
After proper rinsing, deface or remove the original label from the empty container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the laboratory.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling XAP044
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of XAP044. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This document is intended to supplement, not replace, a comprehensive, compound-specific Safety Data Sheet (SDS) and institutional safety protocols.
Compound Information and Hazard Assessment
This compound is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), utilized in preclinical research for neurological disorders such as epilepsy and post-traumatic stress disorders.[1] It is a solid, white to off-white powder.
Key Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one |
| Molecular Formula | C₁₅H₉IO₄ |
| Molecular Weight | 380.13 g/mol |
| CAS Number | 196928-50-4 |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM)[2] |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is required when handling the solid compound to prevent inhalation of airborne particles. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown or Lab Coat | A disposable gown with tight-fitting cuffs or a dedicated lab coat worn over personal clothing is required. |
| Eye Protection | Chemical Splash Goggles | Safety goggles that provide a complete seal around the eyes are mandatory. A face shield worn over goggles offers additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key phases of handling, from preparation to post-experiment cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
